molecular formula C15H17NO B3092960 1-(2-Phenylmethoxyphenyl)ethanamine CAS No. 123983-01-7

1-(2-Phenylmethoxyphenyl)ethanamine

Cat. No.: B3092960
CAS No.: 123983-01-7
M. Wt: 227.3 g/mol
InChI Key: KHMOVQVVIPNUFM-UHFFFAOYSA-N
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Description

1-(2-Phenylmethoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-phenylmethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMOVQVVIPNUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Phenylmethoxyphenyl)ethanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1-(2-Phenylmethoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide details a primary synthetic pathway for this compound, a compound of interest in pharmaceutical research. The synthesis is presented as a two-step process commencing from the readily available precursor, 2'-hydroxyacetophenone. The methodology involves an initial benzylation of the phenolic hydroxyl group, followed by reductive amination of the resulting ketone to yield the target amine.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through the following two-step sequence:

  • Step 1: Benzylation of 2'-Hydroxyacetophenone. The phenolic hydroxyl group of 2'-hydroxyacetophenone is protected as a benzyl ether to form 2'-(benzyloxy)acetophenone.

  • Step 2: Reductive Amination of 2'-(Benzyloxy)acetophenone. The ketone functional group of 2'-(benzyloxy)acetophenone is converted to a primary amine via the Leuckart reaction, a classic method for reductive amination.

A logical diagram of this workflow is presented below.

Synthesis_Workflow cluster_step2 Step 2: Reductive Amination (Leuckart Reaction) 2_hydroxyacetophenone 2'-Hydroxyacetophenone benzylation_reagents Benzyl Bromide (BnBr) Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetone) benzyloxyacetophenone 2'-(Benzyloxy)acetophenone benzylation_reagents->benzyloxyacetophenone leuckart_reagents Formamide (HCONH2) Formic Acid (HCOOH) or Ammonium Formate Heat target_product This compound leuckart_reagents->target_product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis, based on analogous reactions reported in the literature.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1BenzylationBenzyl bromide, K₂CO₃AcetoneReflux12-24>90
2Leuckart ReactionFormamide, WaterNeat190-205680-89

Experimental Protocols

Step 1: Synthesis of 2'-(Benzyloxy)acetophenone

This procedure details the benzylation of 2'-hydroxyacetophenone to yield the intermediate ketone.

Materials:

  • 2'-Hydroxyacetophenone

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2'-hydroxyacetophenone (1.0 eq).

  • Dissolve the starting material in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • To the stirring suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 2'-(benzyloxy)acetophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound via the Leuckart Reaction

This protocol describes the reductive amination of 2'-(benzyloxy)acetophenone using the Leuckart reaction to produce the target primary amine. This procedure is adapted from an optimized method for the reductive amination of acetophenone.[1]

Materials:

  • 2'-(Benzyloxy)acetophenone

  • Formamide

  • Deionized water

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (NaOH), 5 M

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2'-(benzyloxy)acetophenone (1.0 eq), formamide (4.5 eq), and a small amount of water (approximately 0.5 mL per 10 mmol of ketone).[1]

  • Heat the mixture with stirring in an oil bath to a temperature of 190-205 °C.[1]

  • Maintain the reaction at this temperature for 6 hours.[1]

  • After 6 hours, cool the reaction mixture to approximately 100 °C.

  • Hydrolysis of the formamide intermediate: Carefully add 6 M hydrochloric acid to the flask and heat the mixture to reflux for 1 hour to hydrolyze the intermediate N-formyl compound.[1]

  • Cool the mixture to room temperature.

  • Transfer the acidic solution to a separatory funnel and extract with diethyl ether to remove any unreacted ketone. Discard the ether layer.[1]

  • Make the aqueous layer alkaline by the addition of 5 M sodium hydroxide until a pH > 12 is achieved.

  • Extract the aqueous layer with three portions of diethyl ether.[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Signaling Pathways and Logical Relationships

The Leuckart reaction mechanism involves the in-situ formation of an imine from the ketone, which is then reduced by formic acid (generated from formamide and water).

Leuckart_Mechanism Ketone 2'-(Benzyloxy)acetophenone Imine Iminium Ion Intermediate Ketone->Imine + Ammonia - H2O Ammonia Ammonia (from Formamide hydrolysis) Amine This compound Imine->Amine + Formate Ion (Hydride Transfer) Formate Formate Ion (Reducing Agent)

Caption: Simplified mechanism of the Leuckart reaction.

References

Physicochemical Properties of 1-(2-Phenylmethoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Phenylmethoxyphenyl)ethanamine and its closely related structural analogs. Due to the limited availability of experimental data for the specific title compound, this document leverages data from structurally similar molecules to offer valuable insights for researchers, scientists, and professionals in drug development. This guide includes a compilation of known physicochemical data, detailed experimental protocols for the determination of key properties, and a logical workflow for property characterization.

Introduction

This compound, also known as 1-(2-(benzyloxy)phenyl)ethanamine, is a primary amine of interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzyloxy group on the phenyl ring, suggests potential applications as a chiral resolving agent or as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) in drug discovery, as well as reaction kinetics and purification in chemical synthesis.

This document serves as a centralized resource for the physicochemical characteristics of this compound and its analogs, providing a foundation for further investigation.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. Therefore, this section presents a compilation of data for the target compound and its close structural isomers and analogs. These analogs provide a strong basis for estimating the properties of the title compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Analog Data)2-(Benzyloxy)ethanamine[1][2]2-(4-Benzyloxyphenyl)ethylamine[3]1-(4-Benzyloxyphenyl)ethanamine[4]
IUPAC Name 1-(2-(Benzyloxy)phenyl)ethanamine2-(Benzyloxy)ethanamine[2]2-(4-(Benzyloxy)phenyl)ethylamine[3]1-(4-(Benzyloxy)phenyl)ethanamine[4]
Synonyms This compound2-(Phenylmethoxy)ethanamine[2]4-(Benzyloxy)phenethylamine1-(4-(Phenylmethoxy)phenyl)ethanamine
Molecular Formula C₁₅H₁₇NOC₉H₁₃NO[2]C₁₅H₁₇NO[3]C₁₅H₁₇NO[4]
Molecular Weight 227.3 g/mol 151.21 g/mol [2]227.30 g/mol [3]227.31 g/mol [4]
Melting Point Data not availableData not availableData not availableData not available
Boiling Point Data not availableData not availableData not availableData not available
Solubility Soluble in DMSO[1]Data not availableData not availableData not available
pKa Data not availableData not availableData not availableData not available
LogP (Computed) Data not available0.6[2]3.1[3]Data not available

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of primary amines like this compound.

Determination of Melting Point

The melting point of a solid amine can be determined using a capillary melting point apparatus.

Protocol:

  • Ensure the amine sample is pure and dry.

  • Finely powder a small amount of the solid sample.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Boiling Point

For liquid amines, the boiling point can be determined by distillation.

Protocol:

  • Place a small volume of the liquid amine in a distillation flask with a few boiling chips.

  • Set up a simple distillation apparatus.

  • Heat the flask gently.

  • The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature on the thermometer during distillation.

Determination of Solubility[6][7]

The solubility of an amine in various solvents (e.g., water, ethanol, diethyl ether) can be determined by the following method.

Protocol:

  • Add a small, measured amount of the amine (e.g., 10 mg) to a test tube.

  • Add a small volume (e.g., 1 mL) of the solvent to the test tube.

  • Vigorously shake or vortex the test tube for 1-2 minutes.

  • Visually inspect the solution for any undissolved material.

  • If the substance dissolves completely, it is considered soluble. If not, it is sparingly soluble or insoluble.

  • This can be quantified using techniques like UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.

Determination of pKa

The acid dissociation constant (pKa) of an amine can be determined by potentiometric titration.

Protocol:

  • Prepare a standard solution of the amine of known concentration in water or a suitable co-solvent.

  • Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at the half-equivalence point of the titration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel amine compound.

G Workflow for Physicochemical Property Determination cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Property Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Boiling_Point Boiling Point Determination Structure_Verification->Boiling_Point Solubility Solubility Assessment Structure_Verification->Solubility pKa pKa Measurement Structure_Verification->pKa LogP LogP Determination Structure_Verification->LogP Data_Compilation Data Compilation & Tabulation Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Caption: Workflow for Physicochemical Property Determination.

Conclusion

While direct experimental data for this compound remains limited, the physicochemical properties of its structural analogs provide a valuable framework for predicting its behavior. The experimental protocols outlined in this guide offer a standardized approach for the systematic characterization of this and other novel amine compounds. Further experimental investigation is warranted to definitively establish the physicochemical profile of this compound to support its potential applications in research and drug development.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Phenylmethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action, pharmacological targets, and biological activity of 1-(2-Phenylmethoxyphenyl)ethanamine. The information presented herein is therefore a predictive analysis based on the structural characteristics of the molecule and its similarity to known classes of pharmacologically active compounds, particularly phenethylamines. This guide is intended for research and drug development professionals as a theoretical framework for the potential characterization of this compound.

Structural and Functional Analysis

This compound, with the chemical synonym 1-(2-(benzyloxy)phenyl)ethanamine, is a substituted phenethylamine. The core phenethylamine structure is a common motif in a wide range of psychoactive compounds, including neurotransmitters, stimulants, and hallucinogens. The key structural features that likely dictate its pharmacological profile are:

  • Phenethylamine Backbone: This core structure suggests a potential interaction with monoamine neurotransmitter systems, such as the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems.

  • α-Methyl Group: The methyl group on the ethylamine side-chain (making it an ethanamine) can increase metabolic stability by protecting the amine group from degradation by monoamine oxidase (MAO). It also enhances the compound's stimulant properties in many phenethylamines.

  • Ortho-Benzyloxy Group: The large, lipophilic benzyloxy (phenylmethoxy) group at the ortho (2-position) of the phenyl ring is a significant feature. This bulky substituent is expected to sterically influence the compound's binding to receptors and transporters, potentially conferring a unique selectivity and potency profile compared to other phenethylamines.

Predicted Pharmacological Targets and Mechanism of Action

Based on its structural similarity to other phenethylamines, this compound is predicted to act as a modulator of monoaminergic systems. The primary hypothesized mechanisms of action are:

  • Monoamine Transporter Inhibition: The compound may act as a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT). This would lead to an increase in the synaptic concentrations of these neurotransmitters.

  • Receptor Binding: It could also exhibit direct agonist or antagonist activity at various dopamine, serotonin, or adrenergic receptors. For instance, many substituted phenethylamines have an affinity for the serotonin 5-HT2A receptor, which is associated with psychedelic effects.

The bulky ortho-benzyloxy group might favor interaction with certain receptor subtypes over others, or it could potentially lead to a profile as a selective monoamine reuptake inhibitor.

Hypothetical Signaling Pathways

Should this compound act as an agonist at a G-protein coupled receptor (GPCR), such as the 5-HT2A receptor, it would likely trigger a cascade of intracellular signaling events. A common pathway for 5-HT2A receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream Ligand 1-(2-Phenylmethoxy- phenyl)ethanamine Ligand->Receptor Binds

Caption: Hypothetical Gq-coupled signaling pathway for this compound.

Proposed Experimental Protocols for Characterization

To elucidate the actual mechanism of action, a systematic pharmacological evaluation would be necessary. The following are standard experimental protocols that would be employed.

These assays are used to determine the binding affinity of the compound for a wide range of receptors and transporters.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound at various targets.

  • Methodology:

    • Prepare cell membranes expressing the target receptor or transporter (e.g., from HEK293 cells transfected with the human DAT, SERT, or 5-HT2A receptor).

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]ketanserin for 5-HT2A) at a fixed concentration.

    • Add varying concentrations of the test compound (this compound).

    • Allow the reaction to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inhibitor.

  • Neurotransmitter Uptake Inhibition Assay:

    • Objective: To measure the potency of the compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes or transfected cells.

    • Methodology:

      • Prepare rat brain synaptosomes or HEK293 cells expressing the target transporter.

      • Pre-incubate the cells/synaptosomes with various concentrations of this compound.

      • Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

      • Incubate for a short period to allow for uptake.

      • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

      • Measure the radioactivity taken up by the cells/synaptosomes.

      • Determine the IC50 value for the inhibition of uptake.

  • Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):

    • Objective: To measure the ability of the compound to stimulate an increase in intracellular calcium, indicating agonist activity.

    • Methodology:

      • Culture cells expressing the 5-HT2A receptor.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Add varying concentrations of this compound.

      • Measure the change in fluorescence over time using a plate reader.

      • Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel psychoactive compound.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization In-depth Characterization cluster_validation Preclinical Validation A Compound Synthesis and Purification B Primary Binding Assays (Broad Panel Screening) A->B Test Compound C Secondary Binding Assays (Determine Ki at Hits) B->C Identify Hits D Functional Assays (e.g., Neurotransmitter Uptake, Calcium Flux, cAMP) C->D Confirm Affinity E In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) D->E Determine Potency & Efficacy F In Vivo Studies (e.g., Behavioral Assays, Microdialysis) E->F Assess Drug-like Properties

Caption: A generalized experimental workflow for pharmacological characterization.

Quantitative Data Summary (Hypothetical)

The following tables are examples of how quantitative data for this compound would be presented if it were experimentally determined.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Monoamine Transporters and Receptors.

TargetKi (nM)
Dopamine Transporter (DAT)Data not available
Norepinephrine Transporter (NET)Data not available
Serotonin Transporter (SERT)Data not available
5-HT2A ReceptorData not available
Dopamine D2 ReceptorData not available

Table 2: Hypothetical Functional Activity (IC50/EC50, nM) of this compound.

AssayPotency (nM)Efficacy (% of control)
Dopamine Uptake Inhibition (IC50)Data not availableNot applicable
Norepinephrine Uptake Inhibition (IC50)Data not availableNot applicable
Serotonin Uptake Inhibition (IC50)Data not availableNot applicable
5-HT2A Receptor Calcium Flux (EC50)Data not availableData not available

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests activity within the monoaminergic systems of the central nervous system. It is a promising candidate for investigation as a monoamine reuptake inhibitor or a serotonergic/dopaminergic receptor modulator. The experimental protocols and theoretical frameworks provided in this guide offer a comprehensive roadmap for the future pharmacological characterization of this and other novel phenethylamine derivatives. Further research is required to determine its specific biological targets, potency, and potential therapeutic applications.

In-depth Technical Guide: Potential Biological Activity of 1-(2-Phenylmethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is a theoretical guide intended for researchers, scientists, and drug development professionals. As of the date of this publication, there is no publicly available experimental data on the biological activity of 1-(2-Phenylmethoxyphenyl)ethanamine. The information presented herein is based on the established pharmacology of structurally related phenethylamine derivatives and is intended to serve as a roadmap for the initial investigation of this compound. All quantitative data are hypothetical and for illustrative purposes only.

Introduction

This compound is a phenethylamine derivative with a unique substitution pattern, featuring a bulky benzyloxy group at the ortho position of the phenyl ring. The phenethylamine scaffold is a well-established pharmacophore present in a wide range of biologically active molecules, including neurotransmitters, hormones, and numerous synthetic drugs. These compounds are known to interact with a variety of targets in the central nervous system (CNS), including monoamine transporters and G-protein coupled receptors (GPCRs).

Given the structural similarity of this compound to known psychoactive and CNS-active compounds, it is hypothesized that this molecule may exhibit significant biological activity. This guide outlines potential biological targets, proposes a systematic experimental workflow for its pharmacological characterization, and provides detailed protocols for key assays.

Hypothesized Biological Activities

Based on the structure-activity relationships (SAR) of the phenethylamine class, this compound is predicted to interact with one or more of the following biological targets:

  • Serotonin (5-HT) Receptors: The phenethylamine backbone is a common feature of ligands for various serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C).[1][2][3] The nature and position of substituents on the phenyl ring can significantly influence affinity and functional activity at these receptors.

  • Adrenergic Receptors: Phenethylamine derivatives are known to interact with both α- and β-adrenergic receptors. The substitution pattern on the aromatic ring and the side chain can determine selectivity and whether the compound acts as an agonist or antagonist.

  • Dopamine Transporter (DAT) and Receptor (D₂): Many phenethylamine derivatives exhibit activity at the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft.[4] Some derivatives also show affinity for dopamine receptors.

The presence of the bulky, lipophilic benzyloxy group at the ortho position is expected to have a significant impact on the compound's pharmacological profile, potentially influencing receptor selectivity and potency compared to other phenethylamines.

Quantitative Data on Structurally Related Analogs (Hypothetical)

The following tables present hypothetical, yet plausible, quantitative data for this compound, based on known data for other phenethylamine derivatives. These tables are intended to serve as a template for the presentation of actual experimental results.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

Compound5-HT₂ₐ5-HT₂Cα₁-Adrenergicα₂-AdrenergicD₂ DopamineDAT
This compound502508001500>10000450
Serotonin25----
Norepinephrine--1025--
Dopamine----15200

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀, nM)

Compound5-HT₂ₐ (Ca²⁺ Flux)α₁-Adrenergic (IP₁ Accumulation)DAT (DA Uptake Inhibition)
This compound120 (Agonist)1200 (Antagonist)600
Serotonin8 (Agonist)--
Phentolamine-50 (Antagonist)-
GBR-12909--10

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound.

Radioligand Binding Assay for GPCRs

This protocol is a general method for determining the binding affinity of the test compound to a GPCR of interest (e.g., 5-HT₂ₐ, adrenergic receptors).[5][6][7]

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Non-labeled competing ligand for non-specific binding determination.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, cell membranes, and the test compound or vehicle.

  • For the determination of non-specific binding, add a high concentration of the non-labeled competing ligand.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

cAMP Functional Assay for Gs/Gi-Coupled Receptors

This assay is used to determine if the compound acts as an agonist or antagonist at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[8][9][10][11]

Materials:

  • Cells expressing the Gs or Gi-coupled receptor of interest.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Forskolin (for Gi-coupled receptor assays).

  • Reference agonist and antagonist.

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with assay buffer.

  • For Gs-coupled receptors (agonist mode): Add serial dilutions of this compound and incubate.

  • For Gi-coupled receptors (agonist mode): Add serial dilutions of the test compound, followed by a fixed concentration of forskolin to stimulate cAMP production, and incubate.

  • For antagonist mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC₈₀) of a known agonist.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

  • Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of the test compound to inhibit the reuptake of dopamine by the dopamine transporter.[4]

Materials:

  • Cells expressing the human dopamine transporter (hDAT).

  • [³H]Dopamine or a fluorescent dopamine analog.

  • Known DAT inhibitor (e.g., GBR-12909) as a positive control.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Plate the hDAT-expressing cells in a 96-well plate.

  • Wash the cells with uptake buffer.

  • Add serial dilutions of this compound or a reference inhibitor to the wells and pre-incubate.

  • Initiate the uptake by adding [³H]Dopamine or a fluorescent dopamine analog.

  • Incubate for a short period at room temperature or 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the amount of internalized substrate using a scintillation counter or fluorescence plate reader.

  • Determine the IC₅₀ value by analyzing the concentration-dependent inhibition of dopamine uptake.

Visualizations

Proposed Experimental Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening (Functional Assays) cluster_2 Lead Optimization A This compound B Radioligand Binding Assays (5-HT, Adrenergic, Dopamine Receptors & Transporters) A->B C Hits from Primary Screen B->C Identify Hits (e.g., Ki < 1µM) D cAMP Assays (Gs/Gi) C->D E Calcium Flux Assays (Gq) C->E F Monoamine Uptake Assays C->F G Confirmed Active Compound D->G Determine Agonism/Antagonism (EC50/IC50) E->G Determine Agonism/Antagonism (EC50/IC50) F->G Determine Inhibition Potency (IC50) H In vivo Pharmacology (Behavioral Models) G->H I ADME/Tox Profiling G->I

Caption: Proposed workflow for the pharmacological characterization.

Hypothetical Signaling Pathway: 5-HT₂ₐ Receptor Activation

G cluster_0 Cell Membrane cluster_1 Cytosol Ligand This compound Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cell_response Cellular Response PKC->Cell_response Ca_release->Cell_response

Caption: Potential Gq-coupled signaling cascade upon 5-HT₂ₐ receptor activation.

Conclusion

While the biological activity of this compound remains to be experimentally determined, its chemical structure strongly suggests a potential for interaction with key CNS targets, particularly monoaminergic receptors and transporters. The proposed experimental workflow provides a comprehensive strategy for a thorough pharmacological evaluation. The hypothetical data and pathways presented in this guide offer a framework for interpreting future experimental findings. Further investigation of this compound is warranted to elucidate its potential as a novel pharmacological tool or therapeutic agent.

References

Spectroscopic data (NMR, IR, MS) for 1-(2-Phenylmethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the spectroscopic characteristics of 1-(2-Phenylmethoxyphenyl)ethanamine is presented for researchers, scientists, and professionals in drug development. This guide provides predicted spectroscopic data based on analogous compounds, detailed hypothetical experimental protocols, and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Structure of this compound:

This structure contains a chiral center at the carbon bearing the amine group, an ethylamine moiety, a substituted benzene ring, and a benzyl ether group. These features will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The predicted chemical shifts (δ) in parts per million (ppm) for the protons in this compound are summarized below. These predictions are based on the analysis of related compounds.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃1.3 - 1.5Doublet3H
CH-NH₂4.0 - 4.2Quartet1H
NH₂1.5 - 2.5Broad Singlet2H
O-CH₂-Ph5.0 - 5.2Singlet2H
Aromatic-H (Phenyl)7.2 - 7.5Multiplet5H
Aromatic-H (Phenoxy)6.8 - 7.3Multiplet4H

¹³C NMR (Carbon-13 NMR): The predicted chemical shifts for the carbon atoms are detailed in the following table.

CarbonPredicted Chemical Shift (ppm)
CH₃~24
CH-NH₂~50
O-CH₂-Ph~70
Aromatic-C110 - 160
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Ether)1000 - 1300Strong
N-H Bend (Amine)1550 - 1650Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

IonPredicted m/z
[M]+ (Molecular Ion)227.13
[M-CH₃]+212.11
[M-NH₂CHCH₃]+183.08
[C₇H₇]+ (Tropylium ion)91.05

Experimental Protocols

The following are hypothetical detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Accumulate several hundred to a few thousand scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

IR Spectroscopy:

  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk.

    • Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). Acquire the spectrum over a similar mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Novel Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Chiral Properties of 1-(2-Phenylmethoxyphenyl)ethanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Chirality in Phenylethylamines

1-(2-Phenylmethoxyphenyl)ethanamine possesses a stereocenter at the carbon atom bearing the amino group, and therefore exists as a pair of enantiomers, (R)- and (S)-1-(2-Phenylmethoxyphenyl)ethanamine. The spatial arrangement of the substituents around this chiral center dictates the interaction of each enantiomer with other chiral molecules, which is of critical importance in pharmacology and drug development, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic profiles.

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound would typically proceed through standard organic chemistry reactions. A plausible synthetic route, based on analogous compounds, is the reductive amination of 2-(phenylmethoxy)acetophenone.

Hypothetical Synthetic Workflow:

G start 2-(Phenylmethoxy)acetophenone reductive_amination Reductive Amination (e.g., NH3, H2, Raney Ni or NaBH3CN) start->reductive_amination product Racemic this compound reductive_amination->product

Caption: Hypothetical workflow for the synthesis of racemic this compound.

Experimental Protocol (General Approach):

A solution of 2-(phenylmethoxy)acetophenone in a suitable solvent (e.g., methanol or ethanol) would be treated with an ammonia source, followed by a reducing agent. Common reducing agents for this transformation include hydrogen gas with a catalyst (such as Raney Nickel or Palladium on carbon) or a hydride reagent like sodium cyanoborohydride. After the reaction is complete, standard aqueous workup and purification by chromatography or distillation would be employed to isolate the racemic amine.

Chiral Resolution of this compound

The separation of the enantiomers from the racemic mixture is a crucial step. The two most common methods for chiral resolution of amines are diastereomeric salt crystallization and chiral chromatography.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Logical Relationship for Diastereomeric Salt Resolution:

G racemate Racemic Amine ((R)-Amine + (S)-Amine) diastereomers Diastereomeric Salts ((R)-Amine·(+)-Acid) ((S)-Amine·(+)-Acid) racemate->diastereomers resolving_agent Chiral Acid (e.g., (+)-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (R)-Amine·(+)-Acid) crystallization->less_soluble Solid more_soluble More Soluble Salt (in solution) crystallization->more_soluble Liquid liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Amine (Base Treatment) more_soluble->liberation2 enantiomer1 Enantiopure (R)-Amine liberation1->enantiomer1 enantiomer2 Enantiopure (S)-Amine liberation2->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol (General Approach):

  • Salt Formation: The racemic this compound would be dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). An equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, (-)-mandelic acid, or a derivative thereof, would be added to the solution.

  • Crystallization: The solution would be allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization.

  • Isolation: The crystallized salt would be collected by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Enantiomer: The isolated diastereomeric salt would be treated with a base (e.g., sodium hydroxide solution) to deprotonate the amine and remove the chiral acid. The free enantiomerically enriched amine would then be extracted with an organic solvent.

  • The other enantiomer can be recovered from the mother liquor by a similar process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Workflow for Chiral HPLC:

G sample Racemic Amine Solution injection Injection onto Chiral HPLC Column sample->injection separation Differential Interaction with Chiral Stationary Phase injection->separation detection Detection (e.g., UV) separation->detection enantiomer1 Elution of First Enantiomer detection->enantiomer1 t_R1 enantiomer2 Elution of Second Enantiomer detection->enantiomer2 t_R2 chromatogram Chromatogram with Two Separated Peaks enantiomer1->chromatogram enantiomer2->chromatogram

An In-depth Technical Guide to 1-(2-Phenylmethoxyphenyl)ethanamine Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(2-phenylmethoxyphenyl)ethanamine scaffold represents a promising chemotype in modern medicinal chemistry, primarily recognized for its interaction with central nervous system (CNS) targets. Derivatives of this structure have shown significant affinity and selectivity for the sigma-1 (σ₁) receptor, a unique ligand-operated molecular chaperone, making them valuable tools for neuroscience research and potential therapeutic agents for a range of neurological and psychiatric disorders.

This technical guide provides a comprehensive overview of the synthesis, pharmacology, and experimental evaluation of this compound derivatives. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel CNS-active compounds based on this scaffold.

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves a multi-step sequence starting from commercially available precursors. A general and adaptable synthetic route is outlined below, allowing for the introduction of diverse substituents on the phenyl rings and the amine moiety.

General Synthetic Protocol: Asymmetric Synthesis of 1-(2-(Benzyloxy)phenyl)ethan-1-amine and Analogues

A common strategy for the synthesis of the chiral amine core involves the asymmetric reduction of a corresponding ketoxime or the use of a chiral auxiliary. An alternative is the resolution of the racemic amine. Subsequent N-alkylation or N-arylation can be performed to generate a library of analogues.

Step 1: Synthesis of 2-Hydroxyacetophenone Derivatives

The synthesis often commences with a Friedel-Crafts acylation of a substituted phenol to introduce the acetyl group at the ortho position.

Step 2: O-Benzylation

The phenolic hydroxyl group is protected, commonly as a benzyl ether, to prevent interference in subsequent reactions. This is typically achieved by reacting the 2-hydroxyacetophenone derivative with benzyl bromide in the presence of a base like potassium carbonate.

Step 3: Formation of the Amine

The ketone can be converted to the primary amine via several methods, including reductive amination. For asymmetric synthesis, a chiral auxiliary can be employed, followed by reductive amination and subsequent removal of the auxiliary.

Step 4: N-Alkylation/Arylation (Optional)

The primary amine can be further functionalized by reacting it with various alkyl or aryl halides to yield secondary or tertiary amine analogues.

Pharmacology and Mechanism of Action

The primary pharmacological target of many this compound derivatives is the sigma-1 (σ₁) receptor. These compounds have also been investigated for their activity at dopamine receptors.

The Sigma-1 (σ₁) Receptor

The σ₁ receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that acts as a ligand-operated molecular chaperone. It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses. Ligands that bind to the σ₁ receptor can act as agonists or antagonists, modulating its chaperone activity and influencing a variety of downstream signaling pathways.

Dopamine Receptor Interactions

The phenethylamine backbone is a well-known pharmacophore for dopamine receptor ligands. Depending on the substitution pattern, this compound analogues may exhibit affinity for D₂-like dopamine receptors (D₂, D₃, and D₄). This dual activity at both sigma-1 and dopamine receptors can lead to complex pharmacological profiles with potential applications in conditions where both neurotransmitter systems are implicated.

Structure-Activity Relationships (SAR)

The affinity and selectivity of these compounds for the σ₁ receptor are influenced by several structural features:

  • The Phenylmethoxyphenyl Moiety: The benzyloxy group at the ortho position of the phenylethanamine core is a critical feature for high-affinity binding to the σ₁ receptor. The size and electronic properties of substituents on both phenyl rings can modulate affinity and selectivity.

  • The Ethylamine Side Chain: The stereochemistry of the methyl group on the ethylamine side chain is important for chiral recognition at the receptor binding site.

  • The Amino Group: The nature of the substituent on the nitrogen atom significantly impacts the pharmacological profile. Small alkyl groups are generally well-tolerated, while larger or more complex substituents can alter the affinity and introduce activity at other receptors.

Quantitative Data

The following tables summarize representative binding affinity data for analogues related to the this compound scaffold. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of Selected Diazaspiro[3.5]nonane Derivatives with a Phenylethyl Moiety [1]

CompoundStructureKᵢ (σ₁) (nM)Kᵢ (σ₂) (nM)Selectivity (σ₂/σ₁)
4b N-phenethyl-2,7-diazaspiro[3.5]nonane derivative2.72710
4c N-phenethyl-2,7-diazaspiro[3.5]nonane derivative3.5--
5b N-phenethyl-2,7-diazaspiro[3.5]nonane derivative131027.8

Table 2: Dopamine Receptor Binding Affinities of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl)ethylamine Derivatives

CompoundSubstitution on N-phenylethyl ringD₁ Affinity (Kᵢ, nM)D₂ Affinity (Kᵢ, nM)
1 Unsubstituted>1000015
Dichloro derivative 3,4-dichloro>1000025

Experimental Protocols

Protocol: Radioligand Binding Assay for the Sigma-1 (σ₁) Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ₁ receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the σ₁ receptor (e.g., guinea pig liver).

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at its Kd value), and the membrane preparation.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

Sigma-1 Receptor Signaling Pathway

G cluster_ER Endoplasmic Reticulum S1R_BiP Sigma-1 Receptor-BiP Complex Ca_release Ca²⁺ Release Modulation S1R_BiP->Ca_release Modulates IP₃R Ion_channels Ion Channel Modulation (e.g., K⁺ channels) S1R_BiP->Ion_channels Interacts with Ligand 1-(2-Phenylmethoxyphenyl) ethanamine Analogue Ligand->S1R_BiP Binds to Sigma-1 Receptor Neuronal_excitability Altered Neuronal Excitability Ca_release->Neuronal_excitability Ion_channels->Neuronal_excitability Neuroprotection Neuroprotection & Plasticity Neuronal_excitability->Neuroprotection G Start Compound Synthesis Binding_Assay Sigma-1 Receptor Binding Assay Start->Binding_Assay Dopamine_Assay Dopamine Receptor Binding Assay Start->Dopamine_Assay Functional_Assay Functional Assays (e.g., Ca²⁺ imaging) Binding_Assay->Functional_Assay Active Compounds Dopamine_Assay->Functional_Assay Active Compounds In_Vivo In Vivo Studies (e.g., behavioral models) Functional_Assay->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

In Silico Modeling of 1-(2-Phenylmethoxyphenyl)ethanamine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-(2-Phenylmethoxyphenyl)ethanamine, a phenethylamine derivative with potential psychoactive properties. Due to the limited publicly available experimental data on this specific compound, this document outlines a structured, hypothetical research program aimed at characterizing its receptor binding profile through computational methods, coupled with proposed experimental validation. The primary focus is on plausible G-protein coupled receptor (GPCR) targets known to interact with phenethylamine analogs, namely the Trace Amine-Associated Receptor 1 (TAAR1), Dopamine D2 Receptor (D2R), and Serotonin 2A Receptor (5-HT2AR). This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of novel compounds.

Introduction

Phenethylamine and its derivatives represent a broad class of compounds with significant pharmacological activity, primarily targeting monoaminergic systems in the central nervous system. This compound, with its characteristic phenethylamine backbone and a benzyloxy substituent, is structurally analogous to molecules known to exhibit psychoactive and stimulant properties. Understanding the interaction of this compound with its primary biological targets is a critical step in elucidating its mechanism of action and potential therapeutic or toxicological profile.

In silico modeling offers a powerful, resource-efficient approach to predict and analyze these interactions at a molecular level. By employing techniques such as molecular docking and molecular dynamics simulations, we can generate hypotheses about the binding affinity and mode of interaction of this compound with key receptor targets. These computational predictions, when integrated with experimental validation, can significantly accelerate the drug discovery and development process.

This guide details a complete workflow for such a study, from target selection and model preparation to computational analysis and suggested experimental validation protocols.

Target Selection

Based on the structure of this compound, the following GPCRs are selected as high-priority targets for initial in silico screening. The rationale for their selection is rooted in the established pharmacology of the broader phenethylamine class.[1][2][3]

  • Trace Amine-Associated Receptor 1 (TAAR1): A key receptor for endogenous trace amines and amphetamine-like psychostimulants.[4][5][6][7] Its activation modulates dopaminergic and serotonergic systems.[6]

  • Dopamine D2 Receptor (D2R): A primary target for many antipsychotic and psychostimulant drugs. Phenethylamines often exhibit affinity for this receptor, influencing dopamine signaling.[1]

  • Serotonin 2A Receptor (5-HT2AR): This receptor is centrally involved in the mechanism of action of psychedelic hallucinogens and some atypical antipsychotics. Many phenethylamine derivatives show affinity for 5-HT2A receptors.[3]

In Silico Modeling Workflow

The proposed computational workflow is designed to predict the binding affinity and interaction patterns of this compound with the selected receptor targets.

Workflow Overview

G cluster_0 Preparation cluster_1 Docking & Simulation cluster_2 Analysis P1 Receptor Structure Acquisition (PDB or Homology Model) D1 Molecular Docking (Predict Binding Pose & Score) P1->D1 P2 Ligand Preparation (2D to 3D Conversion, Energy Minimization) P2->D1 D2 Molecular Dynamics Simulation (Assess Stability & Interactions) D1->D2 A1 Binding Free Energy Calculation (MM/PBSA or MM/GBSA) D2->A1 A2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Contacts) D2->A2

Figure 1: In Silico Modeling Workflow.
Detailed Methodologies

3.2.1. Receptor and Ligand Preparation

  • Receptor Structure: Where available, crystal structures of the target receptors (TAAR1, D2R, 5-HT2AR) will be obtained from the Protein Data Bank (PDB). In the absence of a suitable experimental structure, a homology model will be constructed using a high-resolution structure of a closely related GPCR as a template.[8] The protein structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Structure: The 2D structure of this compound will be converted to a 3D structure. The geometry will be optimized, and partial charges assigned using a suitable force field (e.g., MMFF94).

3.2.2. Molecular Docking

  • Protocol: Molecular docking simulations will be performed to predict the preferred binding pose and estimate the binding affinity of the ligand to each receptor.[9] A program such as AutoDock Vina or Glide will be used.[9] The search space will be defined to encompass the known orthosteric binding pocket of the respective receptors.[1]

  • Output: The results will be a series of binding poses for the ligand, ranked by a scoring function that estimates the binding free energy. The pose with the best score and favorable interactions with key residues will be selected for further analysis.

3.2.3. Molecular Dynamics (MD) Simulations

  • Protocol: To evaluate the stability of the predicted ligand-receptor complex and to refine the binding pose, all-atom MD simulations will be conducted using software such as GROMACS or AMBER. The complex will be embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment. Simulations will be run for a minimum of 100 nanoseconds.

  • Analysis: The trajectory of the simulation will be analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein backbone, indicating the stability of the complex. Binding free energies can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

Predicted Binding Affinities (Hypothetical Data)

The following table summarizes the hypothetical quantitative data that would be generated from the in silico modeling study. These values are for illustrative purposes only and would need to be determined through the execution of the described workflow.

Receptor TargetDocking Score (kcal/mol)Predicted Ki (nM) (from Binding Free Energy)Key Interacting Residues (Hypothetical)
TAAR1 -8.525Asp103, Trp264, Phe268
D2R -7.980Asp114, Ser193, Phe389
5-HT2AR -9.110Asp155, Ser242, Trp336

Proposed Experimental Validation

The in silico predictions must be validated through in vitro experimental assays to confirm the binding affinities. Radioligand binding assays are the gold standard for this purpose.[10][11]

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis E1 Cell Culture & Membrane Preparation (Expressing Target Receptor) A1 Competitive Binding Assay (Incubate Membranes, Radioligand & Test Compound) E1->A1 E2 Radioligand Selection (High Affinity & Specificity) E2->A1 A2 Separation of Bound/Free Ligand (Filtration) A1->A2 D1 Scintillation Counting (Quantify Radioactivity) A2->D1 D2 Data Analysis (IC50 & Ki Determination) D1->D2

Figure 2: Radioligand Binding Assay Workflow.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for TAAR1, D2R, and 5-HT2AR.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human TAAR1, D2R, or 5-HT2AR.

    • Specific radioligands (e.g., [3H]-p-Tyramine for TAAR1, [3H]-Spiperone for D2R, [3H]-Ketanserin for 5-HT2AR).

    • This compound (test compound).

    • Assay buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • A fixed concentration of the appropriate radioligand (typically at its Kd value) is incubated with the cell membranes in the assay buffer.[12]

    • Increasing concentrations of the unlabeled test compound, this compound, are added to compete for binding with the radioligand.

    • The mixture is incubated to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes and the bound radioligand. Unbound radioligand passes through the filter.[10]

    • The filters are washed to remove any non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

Receptor Signaling Pathways

Understanding the potential downstream effects of receptor binding is crucial. The following diagrams illustrate the canonical signaling pathways for the selected GPCR targets.

G ligand TAAR1 Agonist receptor TAAR1 ligand->receptor g_protein Gs receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka response Cellular Response pka->response

Figure 3: TAAR1 Gs-Protein Signaling Pathway.

G ligand Dopamine / Agonist receptor D2R ligand->receptor g_protein Gi receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp response Cellular Response camp->response Inhibition of downstream effectors G ligand Serotonin / Agonist receptor 5-HT2AR ligand->receptor g_protein Gq receptor->g_protein plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca_release Ca2+ Release ip3->ca_release response Cellular Response pkc->response ca_release->response

References

Preliminary Toxicological Profile of 1-(2-Phenylmethoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological profile of 1-(2-Phenylmethoxyphenyl)ethanamine based on available data for structurally related compounds. No specific toxicological studies for this compound have been identified in the public domain. The information herein is intended for research and informational purposes only and should not be considered a comprehensive safety assessment. All laboratory work should be conducted under appropriate safety protocols.

Introduction

This compound is a phenethylamine derivative with a complex structure suggesting potential biological activity. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for safe handling and potential therapeutic development. This guide synthesizes available toxicological information for structurally analogous compounds to construct a preliminary hazard assessment for this compound. It also provides standardized experimental protocols based on OECD guidelines for key toxicological endpoints.

Predicted Toxicological Endpoints

Based on the hazard classifications of structurally similar compounds, this compound is predicted to exhibit the following toxicological properties:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

These predictions are derived from the toxicological profiles of the analogous compounds listed in the table below.

Toxicological Data for Structurally Related Compounds

Quantitative toxicological data for direct analogs of this compound is limited in publicly available literature. The following table summarizes the key toxicological classifications for structurally similar compounds.

CompoundCAS NumberAcute Oral ToxicitySkin Corrosion/IrritationSerious Eye Damage/IrritationGenotoxicity/MutagenicityCytotoxicity
2-(2-Methoxyphenoxy)ethylamine1836-62-0Harmful if swallowed[1]Causes severe skin burns and eye damage[1][2]Causes serious eye damage[1]No data availableNo data available
2-(3-Methoxyphenyl)ethylamine2039-67-0No data availableCauses severe skin burns and eye damageNo data availableNo data availableNo data available
1-(3-Methoxyphenyl)ethanamine62409-13-6Harmful if swallowed[3]Causes severe skin burns and eye damage[3]Causes serious eye damage[3]No data availableNo data available
(R)-(+)-1-(4-Methoxyphenyl)ethylamine22038-86-4Harmful if swallowed[4]Causes severe skin burns and eye damage[4]Causes serious eye damage[4]No data availableNo data available

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines. These protocols provide a framework for the in vivo and in vitro evaluation of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a limited number of animals to classify a substance's acute oral toxicity.[5]

Principle: A single sex (typically female rats) is dosed in a stepwise manner with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The outcome of each step (survival or death) determines the next dose level.

Procedure:

  • Animals: Healthy, young adult female rats are used.

  • Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and unrestricted drinking water are provided.[6]

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[4]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The number of animals that die within each dose group determines the toxicity classification.

In Vivo Skin Corrosion/Irritation (OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).

Procedure:

  • Animal Selection: Healthy young adult albino rabbits are used.

  • Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

  • Application of the Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small square of gauze and placed on the skin. The patch is covered with an occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After patch removal, the skin is examined for erythema and edema at graded intervals (e.g., 1, 24, 48, and 72 hours).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method provides an alternative to animal testing for assessing skin irritation potential.[3][7][8][9][10]

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to determine the irritation potential.[9]

Procedure:

  • Test System: A commercially available, validated RhE model is used.

  • Application: The test substance is applied to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: Following exposure, the tissues are rinsed and cell viability is determined using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

  • Classification: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[7]

In Vivo Serious Eye Damage/Irritation (OECD Guideline 405)

This test assesses the potential of a substance to cause serious and potentially irreversible damage to the eye.[2][6][11]

Principle: The test substance is instilled into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[6]

Procedure:

  • Animal Selection: Healthy young adult albino rabbits are used.[6]

  • Dose Instillation: A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac.[6]

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (1, 24, 48, and 72 hours, and up to 21 days if effects persist).[11]

Mandatory Visualizations

General Toxicological Testing Workflow

The following diagram illustrates a typical workflow for assessing the toxicological profile of a new chemical entity.

Toxicological_Testing_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_assessment Hazard and Risk Assessment QSAR QSAR Modeling Cytotoxicity Cytotoxicity Assays QSAR->Cytotoxicity Initial Screening ReadAcross Read-Across Analysis ReadAcross->Cytotoxicity Genotoxicity Genotoxicity Assays Cytotoxicity->Genotoxicity AcuteToxicity Acute Toxicity (Oral, Dermal, Inhalation) Genotoxicity->AcuteToxicity Prioritization for In Vivo SkinIrritation Skin Irritation (OECD 439) SkinCorrosion Skin Corrosion/Irritation (OECD 404) SkinIrritation->SkinCorrosion EyeIrritation Eye Irritation (e.g., BCOP) EyeDamage Serious Eye Damage (OECD 405) EyeIrritation->EyeDamage HazardID Hazard Identification AcuteToxicity->HazardID SkinCorrosion->HazardID EyeDamage->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse RiskCharacterization Risk Characterization DoseResponse->RiskCharacterization Exposure Exposure Assessment Exposure->RiskCharacterization

Caption: A generalized workflow for toxicological assessment of a novel chemical entity.

Logical Relationship for Skin and Eye Irritation Testing

The following diagram illustrates the tiered testing strategy for skin and eye irritation/corrosion, emphasizing the reduction of animal use.

Skin_Eye_Irritation_Strategy Start Test Substance ExistingData Review Existing Data (Human & Animal) Start->ExistingData PhysChem Assess Physicochemical Properties (e.g., pH) ExistingData->PhysChem InVitroSkin In Vitro Skin Irritation (OECD 439) PhysChem->InVitroSkin If data is insufficient InVivoSkin In Vivo Skin Irritation (OECD 404) InVitroSkin->InVivoSkin If results are inconclusive InVitroEye In Vitro Eye Irritation (e.g., BCOP, ICE) InVitroSkin->InVitroEye Negative Corrosive Classify as Corrosive InVitroSkin->Corrosive Positive InVivoSkin->InVitroEye Negative InVivoSkin->Corrosive Positive Irritant Classify as Irritant InVivoSkin->Irritant Positive NonIrritant Classify as Non-Irritant InVivoSkin->NonIrritant Negative InVivoEye In Vivo Eye Irritation (OECD 405) InVitroEye->InVivoEye If results are inconclusive InVitroEye->Irritant Positive InVivoEye->Irritant Positive InVivoEye->NonIrritant Negative

Caption: Tiered testing strategy for skin and eye irritation/corrosion assessment.

Conclusion

References

Determining the Solubility of 1-(2-Phenylmethoxyphenyl)ethanamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the novel compound 1-(2-Phenylmethoxyphenyl)ethanamine in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document outlines the requisite experimental protocols and data presentation standards to enable researchers to generate and interpret this critical physicochemical property. Understanding the solubility of an active pharmaceutical ingredient (API) is paramount in drug development, influencing formulation, bioavailability, and overall therapeutic efficacy.

Introduction to Solubility Testing

The solubility of a compound is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In pharmaceutical sciences, solubility is a critical determinant of a drug's performance. Poor solubility can lead to low bioavailability and therapeutic failures. This guide focuses on the determination of the solubility of this compound, an amine derivative, in common organic solvents utilized in drug discovery and development.

Predicted Solubility Profile of this compound

This compound is an organic amine. The presence of the amine group (a primary amine) suggests it will exhibit basic properties and a propensity to dissolve in acidic solutions through the formation of a water-soluble salt. The molecule also contains significant non-polar character due to the two phenyl rings and the ether linkage, which suggests it will be soluble in a range of organic solvents. Generally, amines with fewer than six carbon atoms are soluble in water; however, the larger carbon framework of this compound likely results in low aqueous solubility.[1] All amines, however, are typically soluble in organic solvents like diethyl ether or dichloromethane.[1]

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves a series of qualitative and quantitative assessments.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to classify the compound's general solubility characteristics. This is often guided by the principle of "like dissolves like."

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Solvents: Water, Diethyl Ether, 5% HCl, 5% NaOH, Concentrated H₂SO₄

Procedure:

  • Add approximately 25 mg of this compound to a series of test tubes.

  • To each test tube, add 0.75 mL of one of the solvents (water, diethyl ether, 5% HCl, 5% NaOH) in small portions, shaking vigorously after each addition.[2]

  • Observe and record whether the compound dissolves completely.

  • If the compound is insoluble in water, 5% NaOH, and 5% HCl, its solubility in concentrated sulfuric acid can be tested.[3] A color change or dissolution is indicative of solubility.[3]

  • The solubility in an organic solvent like diethyl ether should also be tested to confirm its behavior as an organic compound.[1]

Interpretation of Results:

  • Solubility in 5% HCl: As an amine, the compound is expected to be basic and should dissolve in 5% HCl through the formation of an ammonium salt.[1][3]

  • Insolubility in Water and 5% NaOH: Due to its molecular weight and non-polar character, it is likely to be insoluble in water and 5% NaOH.

  • Solubility in Diethyl Ether: As an organic molecule, it is expected to be soluble in organic solvents like diethyl ether.[1]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Acetonitrile)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each organic solvent in a sealed vial.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to separate the saturated solution from the excess solid.

  • Carefully withdraw an aliquot of the supernatant (the saturated solution).

  • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A pre-established calibration curve of the compound is required for this step.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

Organic SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Calculated Value]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

G Workflow for Quantitative Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to known volume of organic solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Centrifuge to separate solid from supernatant C->D E Withdraw and dilute supernatant D->E F Quantify concentration using HPLC E->F

Caption: A flowchart outlining the key steps of the shake-flask method for quantitative solubility determination.

Conclusion

This technical guide provides a framework for the systematic determination of the solubility of this compound in organic solvents. By following the outlined qualitative and quantitative experimental protocols, researchers can generate the critical data necessary for advancing the development of this compound. The accurate and consistent presentation of this data, as suggested, will facilitate its interpretation and application in formulation and preclinical studies.

References

Discovering Novel Psychoactive Properties of Phenethylamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenethylamine and its derivatives represent a vast chemical space with profound implications for neuroscience and pharmacology. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel psychoactive phenethylamine derivatives. We will delve into their structure-activity relationships, receptor binding affinities, and functional effects, with a focus on the serotonergic and dopaminergic systems. This document outlines detailed experimental protocols for key in vitro and in vivo assays and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms underlying the psychoactive properties of these compounds.

Quantitative Data Summary

The following tables summarize the receptor binding affinities and functional potencies of various phenethylamine derivatives at key monoamine receptors. This data is crucial for understanding the structure-activity relationships (SAR) that govern their psychoactive effects.

Table 1: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Serotonin Receptors

Compound5-HT2A5-HT2C5-HT1AReference(s)
2C-B<1<1>1000[1]
2C-C<1<1>1000[1]
2C-D<1<1>1000[1]
2C-E<1<1>1000[1]
2C-H<1<1>1000[1]
2C-I<1<1>1000[1]
2C-N<1<1>1000[1]
2C-P<1<1>1000[1]
2C-T-240-3501-54-[2]
2C-T-440-3501-54-[2]
2C-T-740-3501-54-[2]
Mescaline<1<1>1000[1]
25B-NBOMe0.04-0.5->1[1]
25C-NBOMe0.04-0.5->1[1]
25E-NBOMe0.04-0.5->1[1]
25I-NBOMe0.04-0.5->1[1]
DOB59--[3]
DOET137--[3]
DOM533--[3]

Table 2: Functional Activity (EC50, nM) of Phenethylamine Derivatives at Serotonin Receptors

Compound5-HT2A Agonism5-HT2B AgonismReference(s)
2C-T derivatives1-53 (partial agonists)44-370 (partial agonists)[2]
NBOMe drugs0.04-0.5<1[1]

Table 3: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Other Monoamine Receptors and Transporters

CompoundAdrenergic α1Dopamine D1-3Histamine H1Monoamine TransportersTAAR1 (rat)Reference(s)
NBOMe drugs0.3-0.9>1000Increased affinityIncreased affinity0.06-2.2[1]
2C-T drugsBind-->40005-68[2]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for characterizing the psychoactive properties of novel phenethylamine derivatives.

In Vitro Assays

This protocol is adapted from established methods for determining the binding affinity of compounds to the 5-HT2A receptor.[3][4]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • Human recombinant 5-HT2A receptor expressed in a suitable cell line (e.g., HEK293, CHO).

  • Radioligand: [3H]ketanserin or --INVALID-LINK--DOI.[5][6]

  • Non-specific binding control: 1 µM Ketanserin or 1 µM (±)DOI.[5][6]

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

  • Test compounds (phenethylamine derivatives) at various concentrations.

  • 96-well filter plates (e.g., Millipore MAFB plates).[3]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).[4]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells).[4]

    • 50 µL of test compound at various concentrations (or buffer for total binding).

    • 50 µL of radioligand solution (e.g., 0.5 nM [3H]ketanserin).[6]

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plates. Wash the filters four times with ice-cold wash buffer.[4]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[4]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the activation of the Extracellular signal-regulated kinase (ERK) pathway, a downstream signaling event following 5-HT2A receptor activation.[7][8][9]

Objective: To determine the potency (EC50) and efficacy of a test compound in activating the ERK signaling pathway.

Materials:

  • Cell line expressing the 5-HT2A receptor (e.g., CHO-K1, HEK293).

  • Cell culture medium and supplements.

  • Test compounds at various concentrations.

  • Fixing solution (e.g., 4% formaldehyde).[9]

  • Quenching buffer (e.g., 3% H2O2 in wash buffer).[9]

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibody against phosphorylated ERK1/2 (pERK).

  • HRP-conjugated secondary antibody.

  • Fluorogenic HRP substrate.

  • 96-well microplate reader.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and grow to confluence. Treat the cells with various concentrations of the test compound for a specified time (e.g., 5-15 minutes).

  • Cell Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with a suitable buffer to allow antibody entry.[9]

  • Quenching and Blocking: Quench endogenous peroxidase activity and then block non-specific antibody binding.[9]

  • Antibody Incubation: Incubate with the primary antibody against pERK, followed by incubation with the HRP-conjugated secondary antibody.[9]

  • Signal Detection: Add the fluorogenic HRP substrate and measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Normalize the pERK signal to the total protein content in each well. Plot the normalized signal against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Assays

This test assesses the stimulant or depressant effects of a compound on spontaneous motor activity.[10][11]

Objective: To evaluate the effect of a phenethylamine derivative on locomotor activity.

Materials:

  • Male mice (e.g., C57BL/6).

  • Locomotor activity chambers equipped with photobeam detectors or video tracking software.

  • Test compound and vehicle control (e.g., saline).

Procedure:

  • Habituation: Habituate the mice to the testing room and the locomotor activity chambers for at least 30 minutes on several consecutive days prior to the experiment.[12]

  • Baseline Measurement: On the test day, administer the vehicle control to the mice and immediately place them in the locomotor activity chambers. Record their activity for a set period (e.g., 60 minutes) to establish a baseline.[10]

  • Drug Administration and Testing: On a subsequent day, administer the test compound at the desired dose(s). Immediately place the mice back into the chambers and record their locomotor activity for the same duration as the baseline measurement.

  • Data Analysis: Quantify locomotor activity (e.g., distance traveled, number of beam breaks). Compare the activity after drug administration to the baseline activity using appropriate statistical tests (e.g., t-test or ANOVA).

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[13][14]

Objective: To determine if a phenethylamine derivative has rewarding or aversive effects.

Materials:

  • Rats or mice.

  • A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.

  • Test compound and vehicle control.

Procedure:

  • Pre-conditioning (Habituation): On the first day, allow the animals to freely explore all three compartments of the apparatus for a set period (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.[14]

  • Conditioning: This phase typically lasts for several days. On alternating days, administer the test compound and confine the animal to one of the outer compartments. On the other days, administer the vehicle and confine the animal to the opposite compartment. The pairing of the drug with a specific compartment should be counterbalanced across animals.

  • Post-conditioning (Test): On the test day, with no drug administration, allow the animals to freely explore all three compartments again. Record the time spent in each compartment.

  • Data Analysis: Calculate a preference score as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the pre-conditioning phase. A significant increase in the preference score indicates a rewarding effect (conditioned place preference), while a significant decrease suggests an aversive effect (conditioned place aversion).[14]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of psychoactive phenethylamine derivatives.

Signaling Pathways

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Phenethylamine Phenethylamine Derivative Receptor 5-HT2A Receptor (GPCR) Phenethylamine->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK_activation ERK Activation Ca_release->ERK_activation PKC->ERK_activation Cellular_Response Psychoactive Effects ERK_activation->Cellular_Response Leads to

Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflows

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Synthesize Novel Phenethylamine Derivative B Radioligand Binding Assay (Determine Ki at 5-HT2A) A->B C Cell-Based Functional Assay (Determine EC50 for ERK activation) B->C If high affinity D Assess Off-Target Binding (e.g., other 5-HT, DA receptors) C->D E Locomotor Activity Test (Assess stimulant/depressant effects) D->E If potent and selective F Conditioned Place Preference (Assess rewarding/aversive properties) E->F G Further Behavioral Assays (e.g., Head-twitch response) F->G

Caption: Drug Discovery Workflow.

G A Prepare Cell Membranes Expressing 5-HT2A Receptor B Incubate Membranes with Radioligand and varying concentrations of Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Data Analysis: Determine IC50 and Ki values D->E

Caption: Radioligand Binding Assay Workflow.

The discovery of novel psychoactive phenethylamine derivatives requires a systematic approach that integrates medicinal chemistry, in vitro pharmacology, and in vivo behavioral assessment. The data and protocols presented in this guide provide a foundational framework for researchers to characterize the interaction of these compounds with key CNS targets and to elucidate their potential psychoactive effects. The provided visualizations of signaling pathways and experimental workflows aim to enhance the conceptual understanding of the complex processes involved in this field of research. By employing these methodologies, the scientific community can continue to unravel the intricate structure-activity relationships of phenethylamine derivatives, paving the way for the development of novel therapeutic agents and a deeper understanding of consciousness and brain function.

References

The Undefined Role of 1-(2-Phenylmethoxyphenyl)ethanamine in Medicinal Chemistry: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a significant lack of information regarding the medicinal chemistry applications of 1-(2-Phenylmethoxyphenyl)ethanamine. This specific chemical entity does not appear to be a well-investigated compound with established biological activities, quantitative data, or detailed experimental protocols in the public domain. Consequently, a detailed technical guide on its core role in drug development cannot be constructed at this time.

While the foundational components of its structure, a phenethylamine core with a benzyloxy substitution, are present in various pharmacologically active molecules, the specific arrangement of this compound has not been a focus of published research. Searches for this compound and its potential synonyms across major chemical and biomedical databases have not yielded any significant results pertaining to its synthesis, biological evaluation, or use as a scaffold or intermediate in drug discovery projects.

The absence of data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and visualizations of its mechanism of action. For researchers, scientists, and drug development professionals interested in this molecule, the current landscape suggests that any investigation would be entering uncharted territory.

Potential Areas for Future Investigation

Given the structural motifs present in this compound, hypothetical areas of investigation could be extrapolated from the activities of related compounds. The phenethylamine skeleton is a well-known pharmacophore found in a wide range of neuroactive compounds, including stimulants, antidepressants, and psychedelic drugs. The nature and position of the substituents on the phenyl ring and the amine are critical determinants of pharmacological activity.

The 2-(phenylmethoxy)phenyl group introduces a bulky, lipophilic substituent that could influence receptor binding, metabolic stability, and pharmacokinetic properties. Future research could explore the following hypothetical workflow:

G cluster_0 Hypothetical Research Workflow cluster_1 Key Considerations Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Target Target Selection Screening->Target Assay Assay Development Screening->Assay Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo ADMET ADMET Profiling Lead_Opt->ADMET

Caption: A hypothetical workflow for the initial investigation of a novel chemical entity like this compound.

This generalized workflow highlights the necessary stages for evaluating a new compound. However, without any preliminary data on this compound, the selection of biological targets and the development of appropriate assays would be purely speculative.

A Technical Guide to the Evaluation of Novel Sigma Receptor Ligands with a Focus on 1-(2-Phenylmethoxyphenyl)ethanamine as a Putative Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature did not yield specific binding affinity or functional data for the compound 1-(2-Phenylmethoxyphenyl)ethanamine in relation to sigma receptors. Therefore, this document serves as an in-depth technical guide for researchers and drug development professionals on the methodologies and frameworks used to characterize a novel compound, such as this compound, as a potential sigma receptor ligand.

Introduction to Sigma Receptors

Initially mischaracterized as a subtype of opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins with two primary subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1][2][3] These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as neurodegenerative diseases, psychiatric disorders, pain, and cancer.[4][5][6][7][8]

The σ1 receptor is a 25-kDa protein that acts as a chaperone at the endoplasmic reticulum (ER)-mitochondrion interface, modulating calcium signaling, ion channel function, and cellular stress responses.[1][4][5][9] In contrast, the σ2 receptor, identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating cancer cells and is involved in cholesterol homeostasis and cell death pathways.[7][10][11]

Characterization of Novel Sigma Receptor Ligands: A Proposed Workflow

The evaluation of a novel compound like this compound as a potential sigma receptor ligand follows a structured workflow. This process begins with determining its binding affinity and selectivity for the two receptor subtypes and progresses to functional characterization to understand its intrinsic activity.

G cluster_0 cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 A Novel Compound Synthesis (e.g., this compound) B Primary Screening: Radioligand Binding Assays A->B C Determine Binding Affinity (Ki) for σ1 and σ2 Receptors B->C D Assess Selectivity: (Ki σ2 / Ki σ1) or (Ki σ1 / Ki σ2) C->D E Functional Assays: (e.g., Calcium Mobilization, Cell Viability) D->E If high affinity and/or selectivity F Determine Agonist, Antagonist, or Allosteric Modulator Profile E->F G Pharmacokinetic Studies (ADME) F->G If promising functional profile H Pharmacodynamic Studies (Animal Models of Disease) G->H I Target Engagement Studies (PET Imaging) H->I J Lead Candidate I->J

Figure 1: Workflow for the characterization of a novel sigma receptor ligand.

Quantitative Data on Known Sigma Receptor Ligands

To provide a benchmark for evaluating new compounds, the following tables summarize the binding affinities of several well-characterized sigma receptor ligands.

Table 1: Binding Affinity (Ki, nM) of Selected Ligands for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

Compoundσ1 Ki (nM)σ2 Ki (nM)SelectivityReference
(+)-PentazocineHigh AffinityLow Affinityσ1 selective[12]
HaloperidolHigh AffinityHigh AffinityNon-selective[9][12]
SA4503 (Cutamesine)4.663.1~14-fold for σ1[13][14]
FE-SA45038.0113.2~14-fold for σ1[13]
IfenprodilModerate AffinityHigh Affinityσ2 selective[13]
DTG35.539.9Non-selective[15]
Blarcamesine (ANAVEX 2-73)860 (IC50)-σ1 agonist[14]
NE-1004.16 (IC50)-σ1 antagonist[14]
PB28-0.68σ2 selective[14]
CM-398>4300.43>1000-fold for σ2[16]

Note: Ki values can vary between studies depending on the tissue preparation and radioligand used.

Detailed Experimental Protocols

The foundational step in characterizing a novel ligand is the radioligand binding assay. These assays determine the affinity of the test compound for the target receptor by measuring its ability to displace a known radiolabeled ligand.

Sigma-1 Receptor Binding Assay

This protocol is adapted from established methods using [³H]-(+)-pentazocine, a selective σ1R ligand.[12][17]

Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Tissue Source: Guinea pig brain or liver membranes, which have a high density of σ1 receptors.[18]

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration: Glass fiber filters (e.g., GF/C).

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the membrane homogenate, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compound.[17]

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[19]

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

This protocol uses [³H]-DTG, a non-selective sigma ligand, in the presence of a masking agent to block σ1R binding.[12][19]

Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.

Materials:

  • Tissue Source: Rat liver membranes.

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).

  • σ1R Masking Agent: (+)-Pentazocine (e.g., 100 nM to 1 µM) to saturate σ1 receptors.[15][19]

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).[15]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration: Glass fiber filters.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: As described for the σ1R assay.

  • Assay Setup: Combine the membrane homogenate, the σ1R masking agent ((+)-pentazocine), a fixed concentration of [³H]-DTG, and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for a specified duration (e.g., 120-240 minutes).[19]

  • Termination and Quantification: Follow the same procedure as for the σ1R assay.

  • Data Analysis: Analyze the data as described for the σ1R assay to determine the Ki value for the σ2 receptor.

Sigma Receptor Signaling Pathways

Understanding the downstream signaling of sigma receptors is crucial for interpreting the functional consequences of ligand binding.

Sigma-1 Receptor Signaling

The σ1R is a ligand-operated chaperone protein that translocates from the ER to other cellular compartments to modulate various signaling pathways, particularly under conditions of cellular stress.[4]

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 cluster_2 Downstream Effects S1R_BiP σ1R-BiP Complex IP3R IP3 Receptor S1R_BiP->IP3R σ1R translocates and binds to IP3R Ion_Channels Regulation of Ion Channels (K+, Ca2+, NMDA) S1R_BiP->Ion_Channels σ1R interacts with channel proteins UPR Unfolded Protein Response (UPR) Modulation S1R_BiP->UPR σ1R modulates UPR sensors Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Stress ER Stress or Agonist Binding Stress->S1R_BiP Dissociation Cell_Survival Promotion of Cell Survival Ca_Signaling->Cell_Survival Ion_Channels->Cell_Survival UPR->Cell_Survival

Figure 2: Key signaling pathways modulated by the Sigma-1 Receptor.

Upon stimulation by ligands or cellular stress, the σ1R dissociates from its binding partner, BiP, and interacts with various client proteins, including the IP3 receptor, to regulate calcium flux between the ER and mitochondria.[1][5][20] This modulation of calcium signaling and ion channel activity ultimately influences cell survival and plasticity.[2][6]

Sigma-2 Receptor Signaling

Activation of the σ2R/TMEM97 is often linked to the induction of apoptosis and inhibition of cell proliferation, particularly in cancer cells.

G cluster_0 Cell Membrane / ER cluster_1 cluster_2 Downstream Cellular Processes S2R σ2 Receptor (TMEM97) Ca_Homeostasis Disruption of Ca2+ Homeostasis S2R->Ca_Homeostasis ROS Increased ROS Production S2R->ROS Agonist σ2R Agonist Binding Agonist->S2R Caspase Caspase Activation Ca_Homeostasis->Caspase ROS->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

References

Investigating 1-(2-Phenylmethoxyphenyl)ethanamine as a Dopamine Transporter Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents aimed at treating a variety of neuropsychiatric disorders, including depression, ADHD, and substance use disorders. This technical guide outlines a comprehensive framework for the investigation of novel compounds as dopamine transporter ligands, using the hypothetical molecule 1-(2-Phenylmethoxyphenyl)ethanamine as a case study. Due to the absence of specific pharmacological data for this compound in publicly available literature, this document will focus on the requisite experimental protocols, data presentation strategies, and the underlying signaling pathways pertinent to the characterization of any new potential DAT ligand. The methodologies described herein cover in-vitro receptor binding and uptake assays, as well as in-vivo behavioral and neurochemical assessments, providing a roadmap for the preclinical evaluation of novel chemical entities targeting the dopamine transporter.

Introduction to the Dopamine Transporter (DAT)

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This process terminates dopaminergic signaling and helps maintain dopamine homeostasis.[1][2] The DAT is a primary target for several classes of drugs, including psychostimulants like cocaine and amphetamine, as well as therapeutic agents such as methylphenidate and bupropion.[2] Ligands that bind to the DAT can act as inhibitors of dopamine reuptake, leading to increased extracellular dopamine levels, or as substrates that are transported into the neuron, potentially causing dopamine efflux.[3] Understanding the interaction of a novel compound with the DAT is the first step in assessing its therapeutic potential.

Synthesis of this compound

While a specific synthesis for this compound is not documented, its structure as a substituted phenethylamine suggests that it could be synthesized through established methods of organic chemistry.[4][5][6] A plausible synthetic route could involve the reductive amination of a corresponding ketone precursor, 1-(2-(benzyloxy)phenyl)ethan-1-one. This method is a common and versatile strategy for the preparation of phenethylamine derivatives.[7] The synthesis would likely involve the reaction of the ketone with an ammonia source or a primary amine, followed by reduction of the resulting imine.

In-Vitro Characterization

The initial assessment of a novel compound's activity at the DAT involves a series of in-vitro assays to determine its binding affinity and its effect on dopamine uptake.[8][9]

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for the dopamine transporter.[10][11][12] These assays typically utilize cell membranes prepared from tissues or cell lines expressing the DAT and a radiolabeled ligand that is known to bind to the transporter with high affinity.[10][11]

Experimental Protocol: Competitive Radioligand Binding Assay [11][12]

  • Membrane Preparation: Homogenize rat striatal tissue or cultured cells expressing the human dopamine transporter (hDAT) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [³H]cocaine), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[13]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Illustrative In-Vitro Binding Affinity Data for DAT Ligands

CompoundRadioligandTissue/Cell LineKi (nM)
Cocaine[³H]WIN 35,428Rat Striatum150
GBR 12909[³H]WIN 35,428Rat Striatum5
Methylphenidate[³H]WIN 35,428hDAT-expressing cells120
This compound[³H]WIN 35,428Rat StriatumHypothetical Value
Dopamine Uptake Inhibition Assays

Dopamine uptake assays measure the functional effect of a compound on the ability of the DAT to transport dopamine.[8][14][15] These assays typically use synaptosomes (resealed nerve terminals) or cells expressing the DAT and measure the uptake of radiolabeled dopamine.[8]

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay [8][16]

  • Synaptosome or Cell Preparation: Prepare synaptosomes from fresh rat striatal tissue or use cultured cells stably expressing hDAT.

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (this compound) or a reference inhibitor.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]dopamine taken up by the synaptosomes or cells using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50).

Table 2: Illustrative In-Vitro Dopamine Uptake Inhibition Data

CompoundPreparationIC50 (nM)
CocaineRat Striatal Synaptosomes300
GBR 12909Rat Striatal Synaptosomes10
MethylphenidatehDAT-expressing cells250
This compoundRat Striatal SynaptosomesHypothetical Value

In-Vivo Evaluation

Following in-vitro characterization, promising compounds are advanced to in-vivo studies to assess their effects on brain neurochemistry and behavior in living organisms.

In-Vivo Microdialysis

In-vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions of freely moving animals.[17][18][19] This method can directly assess the effect of a compound on dopamine levels in brain areas associated with reward and motor function, such as the nucleus accumbens and striatum.[17]

Experimental Protocol: In-Vivo Microdialysis [17][19]

  • Surgical Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens) of an anesthetized rat or mouse.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Baseline Collection: Collect baseline dialysate samples to establish the basal extracellular dopamine concentration.

  • Drug Administration: Administer the test compound (this compound) via an appropriate route (e.g., intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

  • Neurochemical Analysis: Analyze the dopamine content of the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels.

Table 3: Illustrative In-Vivo Microdialysis Data in the Nucleus Accumbens

CompoundDose (mg/kg, i.p.)Maximum Increase in Extracellular Dopamine (% of baseline)
Cocaine10400
GBR 129095600
Methylphenidate2.5300
This compoundVariableHypothetical Value
Behavioral Pharmacology

Behavioral assays are crucial for determining the physiological and psychological effects of a DAT ligand.

Compounds that increase dopamine levels in the striatum often lead to an increase in spontaneous locomotor activity.[20][21]

Experimental Protocol: Locomotor Activity Assessment [20]

  • Habituation: Place individual mice or rats in open-field activity chambers and allow them to habituate for a set period.

  • Drug Administration: Administer the test compound (this compound) or vehicle.

  • Data Recording: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using automated tracking systems.

  • Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group.

The drug discrimination paradigm is a sophisticated behavioral assay used to assess the subjective effects of a drug.[22][23][24] Animals are trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward.[24]

Experimental Protocol: Drug Discrimination [22][24]

  • Training: Train rats in a two-lever operant chamber to press one lever after receiving an injection of a known DAT inhibitor (e.g., cocaine) and the other lever after receiving a vehicle injection to obtain a food reward.

  • Testing: Once the animals have learned the discrimination, administer various doses of the test compound (this compound) and observe which lever they press.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is taken as a measure of the extent to which the test compound produces subjective effects similar to the training drug.

Signaling Pathways and Visualizations

The function of the dopamine transporter is modulated by various intracellular signaling pathways.[25][26][27] Protein kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) can phosphorylate the transporter, leading to its internalization and a reduction in dopamine uptake capacity.[26]

Experimental Workflow for In-Vitro Characterization

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity cluster_uptake Functional Activity synthesis Synthesis of This compound membrane_prep Membrane Preparation (e.g., Rat Striatum) synthesis->membrane_prep synaptosome_prep Synaptosome Preparation (e.g., Rat Striatum) synthesis->synaptosome_prep radioligand_assay Competitive Radioligand Binding Assay ([³H]WIN 35,428) membrane_prep->radioligand_assay ki_determination Ki Determination radioligand_assay->ki_determination uptake_assay [³H]Dopamine Uptake Inhibition Assay synaptosome_prep->uptake_assay ic50_determination IC50 Determination uptake_assay->ic50_determination

Caption: Workflow for the in-vitro characterization of a novel DAT ligand.

Dopamine Transporter Signaling Cascade

dat_signaling cluster_membrane Presynaptic Terminal DAT Dopamine Transporter (DAT) Internalization DAT Internalization DAT->Internalization Leads to Dopamine_int Intracellular Dopamine DAT->Dopamine_int Translocates D2R D2 Autoreceptor PKC Protein Kinase C (PKC) D2R->PKC Activates PKC->DAT Phosphorylates MAPK MAP Kinase (ERK) MAPK->DAT Phosphorylates Reduced_Uptake Reduced Dopamine Uptake Internalization->Reduced_Uptake Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT Binds Dopamine_ext->D2R Activates Reuptake Dopamine Reuptake

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of 1-(2-Phenylmethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these amines often dictates their biological activity, making their enantioselective synthesis a critical aspect of drug discovery and development. 1-(2-Phenylmethoxyphenyl)ethanamine is a chiral amine of interest, and its asymmetric synthesis can be achieved through several strategic approaches, including reductive amination with chiral auxiliaries, catalytic asymmetric hydrogenation, and biocatalytic transamination.

This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on a robust and widely applicable method: diastereoselective reductive amination using a chiral auxiliary . This method involves the condensation of the prochiral ketone, 2-(benzyloxy)acetophenone, with a chiral amine, followed by diastereoselective reduction of the resulting imine and subsequent removal of the chiral auxiliary.

Key Synthetic Strategies

Three primary strategies for the asymmetric synthesis of this compound are outlined below.

  • Reductive Amination with a Chiral Auxiliary: This reliable method involves the reaction of 2-(benzyloxy)acetophenone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent reduction of this imine, followed by hydrogenolysis to remove the auxiliary, yields the desired enantiomer of the target amine.

  • Catalytic Asymmetric Hydrogenation: This approach involves the formation of an achiral imine from 2-(benzyloxy)acetophenone and an achiral amine source (e.g., ammonia or benzylamine). The imine is then hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium or Iridium) to produce the chiral amine with high enantioselectivity.

  • Biocatalytic Transamination: This enzymatic method utilizes a transaminase to transfer an amino group from an amine donor (e.g., isopropylamine) to 2-(benzyloxy)acetophenone, creating the chiral amine. This approach offers high enantioselectivity and operates under mild, environmentally friendly conditions.

This document will focus on providing a detailed protocol for the first strategy due to its broad applicability and the ready availability of the required chiral auxiliaries.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-1-(2-Phenylmethoxyphenyl)ethanamine via Reductive Amination with (R)-α-Methylbenzylamine

This protocol details the synthesis of the (R)-enantiomer of the target amine. The synthesis of the (S)-enantiomer can be achieved by using (S)-α-methylbenzylamine as the chiral auxiliary.

Step 1: Formation of the Chiral Imine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(benzyloxy)acetophenone (1.0 eq), (R)-α-methylbenzylamine (1.2 eq), and toluene (5 mL per mmol of ketone).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Reduction of the Chiral Imine

  • Dissolve the crude imine from Step 1 in methanol (10 mL per mmol of starting ketone) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (5 mL per mmol of starting ketone).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL per mmol of starting ketone).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-substituted amine.

Step 3: Removal of the Chiral Auxiliary by Hydrogenolysis

  • Dissolve the crude N-substituted amine from Step 2 in ethanol (15 mL per mmol of starting ketone).

  • Add palladium on activated carbon (10% Pd/C, 10 mol%).

  • Subject the mixture to hydrogenation (H2 balloon or Parr hydrogenator) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC, typically 12-24 hours).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the desired (R)-1-(2-phenylmethoxyphenyl)ethanamine.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric synthesis of chiral amines via reductive amination of analogous aromatic ketones with chiral auxiliaries.

StepProductTypical Yield (%)Typical Diastereomeric Excess (de) (%)Typical Enantiomeric Excess (ee) (%)
2N-(1-(2-(Benzyloxy)phenyl)ethyl)-1-phenylethanamine85-9580-95N/A
31-(2-(Benzyloxy)phenyl)ethanamine70-85 (overall)N/A>95

Note: The yields and stereoselectivities are representative and can vary depending on the specific substrate, reagents, and reaction conditions.

Visualization of Workflow and Reaction Pathway

Asymmetric_Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Diastereoselective Reduction cluster_step3 Step 3: Auxiliary Removal ketone 2-(Benzyloxy)acetophenone imine_formation Condensation (Toluene, p-TSA, Reflux) ketone->imine_formation auxiliary (R)-α-Methylbenzylamine auxiliary->imine_formation imine Chiral Imine imine_formation->imine reduction Reduction (NaBH4, Methanol, 0°C to RT) imine->reduction n_substituted_amine N-Substituted Amine reduction->n_substituted_amine hydrogenolysis Hydrogenolysis (H2, Pd/C, Ethanol, RT) n_substituted_amine->hydrogenolysis final_product (R)-1-(2-Phenylmethoxyphenyl)ethanamine hydrogenolysis->final_product

Caption: Workflow for the asymmetric synthesis of (R)-1-(2-phenylmethoxyphenyl)ethanamine.

Reaction_Pathway cluster_path start 2-(Benzyloxy)acetophenone + (R)-α-Methylbenzylamine imine_intermediate Imine Formation start->imine_intermediate chiral_imine Chiral Imine Intermediate imine_intermediate->chiral_imine reduction_step Diastereoselective Reduction chiral_imine->reduction_step diastereomeric_amine Diastereomeric Amine Adduct reduction_step->diastereomeric_amine auxiliary_cleavage Hydrogenolysis diastereomeric_amine->auxiliary_cleavage product (R)-1-(2-Phenylmethoxyphenyl)ethanamine + Recovered Auxiliary auxiliary_cleavage->product

Caption: Key transformations in the asymmetric synthesis pathway.

Application Notes and Protocols for the Reductive Amination Synthesis of 1-(2-Phenylmethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Phenylmethoxyphenyl)ethanamine via reductive amination of 2-(benzyloxy)acetophenone. The primary method detailed is the Leuckart reaction, a well-established one-pot procedure utilizing formamide as both the amine source and the reducing agent. This method is cost-effective and operationally simple, making it suitable for laboratory-scale synthesis. An alternative protocol using sodium borohydride is also presented for comparison. These protocols are intended to guide researchers in the efficient synthesis of this and structurally related primary amines, which are valuable intermediates in pharmaceutical development.

Introduction

Reductive amination is a cornerstone of amine synthesis in organic chemistry, enabling the conversion of carbonyl compounds into amines.[1] The synthesis of this compound, a chiral amine, is of interest in medicinal chemistry as a building block for more complex molecules. The Leuckart reaction, a classic method for reductive amination, offers a direct and efficient route from the corresponding ketone, 2-(benzyloxy)acetophenone, to the desired primary amine.[1][2] This reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced by a hydride transfer from a formate species, generated from formamide.[2]

Key Experimental Protocols

Two primary protocols for the reductive amination of 2-(benzyloxy)acetophenone are presented below. The Leuckart reaction is highlighted as the primary method due to its efficiency and simplicity.

Protocol 1: Leuckart Reaction with Formamide

This protocol is adapted from an optimized procedure for the reductive amination of acetophenone.[2]

Materials:

  • 2-(benzyloxy)acetophenone

  • Formamide

  • Deionized Water

  • 6 M Hydrochloric Acid

  • 5 M Sodium Hydroxide

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(benzyloxy)acetophenone (1.0 equiv), formamide (4.5 equiv), and a small amount of water (approximately 0.1 mL per 4 mmol of ketone).[2]

  • Heating: Heat the reaction mixture with stirring in an oil bath at 205 °C for 6 hours.[2]

  • Hydrolysis: After cooling the mixture to approximately 100 °C, add 6 M hydrochloric acid. Reflux the mixture for 1 hour to hydrolyze the intermediate N-formyl amine.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract with diethyl ether to remove any unreacted ketone. Discard the organic layer.[2]

    • Make the aqueous layer alkaline by the addition of 5 M sodium hydroxide until a pH of >10 is achieved.[2]

    • Extract the aqueous layer with three portions of diethyl ether.[2]

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Reductive Amination with Sodium Borohydride

This protocol offers an alternative using a common laboratory reducing agent.

Materials:

  • 2-(benzyloxy)acetophenone

  • Ammonium acetate or ammonia in methanol

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Imine Formation: Dissolve 2-(benzyloxy)acetophenone (1.0 equiv) in methanol in a round-bottomed flask. Add a solution of ammonia in methanol (excess) or ammonium acetate (excess). Stir the mixture at room temperature for several hours to form the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 equiv) portion-wise, keeping the temperature below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Slowly add water to quench the excess sodium borohydride.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude amine by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes for the Leuckart reaction based on the analogous synthesis of α-methylbenzylamine.[2]

ParameterLeuckart Reaction (Formamide)
Starting Material 2-(benzyloxy)acetophenone
Reagents Formamide, Water, HCl, NaOH
Stoichiometry 4.5 equiv. Formamide
Temperature 205 °C
Reaction Time 6 hours
Reported Yield 85-87% (for α-methylbenzylamine)
Purity >98% after work-up (for α-methylbenzylamine)

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow start Start: 2-(benzyloxy)acetophenone imine_formation Imine Formation start->imine_formation amine_source Amine Source (e.g., Formamide, Ammonia) amine_source->imine_formation reduction Reduction imine_formation->reduction workup Work-up & Purification reduction->workup reducing_agent Reducing Agent (e.g., Formate, NaBH4) reducing_agent->reduction product Product: this compound workup->product

Caption: General workflow for the reductive amination synthesis.

Leuckart Reaction Mechanism

Leuckart_Reaction_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction & Hydrolysis ketone Ketone (2-(benzyloxy)acetophenone) carbinolamine Carbinolamine Intermediate ketone->carbinolamine + Formamide formamide Formamide formate Formate Ion (from Formamide/Water) formamide->formate hydrolysis imine N-Formylimine carbinolamine->imine - H2O formamide_product N-Formyl Amine imine->formamide_product + Formate (Hydride Transfer) amine_product Primary Amine formamide_product->amine_product + H3O+ hydrolysis Acid Hydrolysis

Caption: Simplified mechanism of the Leuckart reaction.

References

Analytical method for 1-(2-Phenylmethoxyphenyl)ethanamine quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Quantification of 1-(2-Phenylmethoxyphenyl)ethanamine using a Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in a relevant biological matrix. The protocol described herein is based on established methodologies for analogous phenethylamine compounds and provides a robust framework for the accurate determination of this analyte. The method employs a simple sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). All experimental protocols and validation parameters are presented, offering a comprehensive guide for researchers in pharmaceutical development and related fields.

Introduction

This compound, also known as 2-(benzyloxy)phenethylamine, is a primary amine with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control. This document outlines a proposed LC-MS/MS method, which is considered a gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1] The methodology is adapted from validated approaches for similar molecules, such as diethylphenethylamines and other biogenic amines.[2][3]

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation

An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (QQQ) is recommended for this analysis.[2]

  • UHPLC System: Capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole instrument equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is a suitable choice for separating the analyte from matrix components.[4]

Sample Preparation

A straightforward protein precipitation method is proposed for sample clean-up.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions, which should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters:

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusion of the analyte and IS

Method Validation

A full validation according to regulatory guidelines (e.g., FDA) should be performed.[4] The following parameters are critical for ensuring the reliability of the method. The presented data is representative of what can be expected for an assay of this nature, based on published data for similar compounds.[4][5]

Table 1: Representative Quantitative Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal
Stability (Freeze-thaw, Bench-top) Acceptable within expected handling times

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Workflow for the quantification of this compound.

G Analyte_IS Analyte and Internal Standard (in prepared sample) Precursor_Selection Precursor Ion Selection (Q1) Analyte_IS->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Selected Ions Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Fragment Ions Detector Detector Product_Selection->Detector Specific Product Ions Signal Signal (Chromatogram) Detector->Signal

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research and development setting. Proper method validation is essential to ensure the accuracy and reliability of the results. This application note serves as a comprehensive guide for the implementation of this analytical technique.

References

Chiral Separation of 1-(2-Phenylmethoxyphenyl)ethanamine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chiral separation of 1-(2-phenylmethoxyphenyl)ethanamine enantiomers using High-Performance Liquid Chromatography (HPLC). The method utilizes a polysaccharide-based chiral stationary phase, which is highly effective for the resolution of aromatic amines. This application note is intended to guide researchers, scientists, and professionals in drug development in establishing a robust and reproducible method for the enantioselective analysis of this compound.

Introduction

The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual enantiomers is crucial in the pharmaceutical industry for drug development, quality control, and regulatory compliance. This compound is a chiral primary amine with potential applications in pharmaceutical synthesis. This protocol outlines a reliable HPLC method for the baseline separation of its (R) and (S) enantiomers.

Experimental Protocols

A comprehensive search of established methods for the chiral separation of aromatic amines suggests that polysaccharide-based chiral stationary phases (CSPs) are particularly effective. The following protocol is based on the successful separation of structurally similar aromatic amines.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

Protocol:

  • System Preparation: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the retention times (t R ), resolution (R s ), and selectivity factor (α).

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers based on the analysis of structurally related compounds.

ParameterValue
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Wavelength 254 nm
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (R s ) > 1.5
Selectivity Factor (α) ~ 1.2

Note: The retention times are estimated based on structurally similar compounds and may vary. Optimization of the mobile phase composition may be required to achieve the desired resolution.

Mandatory Visualization

The following diagrams illustrate the key aspects of the chiral separation process.

G Chiral Recognition Mechanism cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase (CSP) cluster_elution Differential Elution R_enantiomer (R)-Enantiomer CSP Amylose Tris(3,5-dimethylphenylcarbamate) R_enantiomer->CSP Diastereomeric Complex 1 (Stronger Interaction) S_enantiomer (S)-Enantiomer S_enantiomer->CSP Diastereomeric Complex 2 (Weaker Interaction) Elution_S Earlier Elution (S) CSP->Elution_S Elution_R Later Elution (R) CSP->Elution_R

Caption: Chiral recognition mechanism on the polysaccharide-based CSP.

G Experimental Workflow for Chiral HPLC Separation SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) HPLCInection HPLC Injection (10 µL) SamplePrep->HPLCInection Chromatography Chromatographic Separation (Chiralpak AD-H, Isocratic Elution) HPLCInection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection DataAnalysis Data Analysis (Retention Time, Resolution, Selectivity) Detection->DataAnalysis Report Report Generation DataAnalysis->Report

Caption: Workflow for the chiral HPLC separation and analysis.

Application Notes and Protocols: 1-(2-Phenylmethoxyphenyl)ethanamine as a Chiral Auxiliary in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to a prochiral substrate, capable of inducing high diastereoselectivity in subsequent reactions, and removable under mild conditions without racemization of the desired product.

Therefore, the following sections will focus on providing a theoretical framework and generalized protocols based on the known reactivity of similar phenylethylamine-derived chiral auxiliaries. These are intended to serve as a starting point for researchers interested in exploring the potential of 1-(2-phenylmethoxyphenyl)ethanamine in asymmetric synthesis. It is crucial to note that these are proposed methodologies and would require experimental validation and optimization.

Potential Applications in Asymmetric Synthesis

Based on the structural features of this compound, it can be envisioned as a valuable chiral auxiliary in a range of asymmetric transformations, primarily through the formation of chiral amide enolates. The presence of the ortho-benzyloxy group may offer unique steric and electronic properties that could influence the stereochemical outcome of reactions. Potential applications include:

  • Asymmetric Alkylation: Diastereoselective alkylation of enolates derived from amides of this compound.

  • Asymmetric Aldol Reactions: Stereoselective addition of the corresponding chiral enolates to aldehydes to generate chiral β-hydroxy carbonyl compounds.

  • Asymmetric Michael Additions: Conjugate addition of the chiral enolates to α,β-unsaturated carbonyl compounds.

General Experimental Protocols (Hypothetical)

The following protocols are generalized based on standard procedures for phenylethylamine-derived chiral auxiliaries and would require significant optimization for this compound.

Protocol 1: Synthesis of a Chiral N-Acyl Derivative

This protocol describes the coupling of the chiral auxiliary with a carboxylic acid to form the corresponding amide, which serves as the substrate for subsequent asymmetric transformations.

Workflow for Chiral Amide Synthesis

Aux This compound Reaction Reaction Mixture Aux->Reaction Acid Carboxylic Acid (R-COOH) Acid->Reaction Coupling Coupling Agent (e.g., DCC, EDC) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Product Chiral N-Acyl Derivative Reaction->Product

Caption: General workflow for the synthesis of the chiral N-acyl derivative.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the carboxylic acid and this compound in anhydrous DCM at 0 °C, add DMAP.

  • Slowly add a solution of DCC or EDC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral N-acyl derivative.

Protocol 2: Asymmetric Alkylation of the Chiral N-Acyl Derivative

This protocol outlines a general procedure for the diastereoselective alkylation of the enolate derived from the chiral amide.

Workflow for Asymmetric Alkylation

Amide Chiral N-Acyl Derivative Enolate_Formation Enolate Formation (-78 °C) Amide->Enolate_Formation Base Strong Base (e.g., LDA, LHMDS) Base->Enolate_Formation Solvent Anhydrous THF Solvent->Enolate_Formation Electrophile Alkyl Halide (R'-X) Alkylation Alkylation (-78 °C to rt) Electrophile->Alkylation Product Alkylated Product Enolate_Formation->Alkylation Alkylation->Product

Caption: General workflow for the asymmetric alkylation.

Materials:

  • Chiral N-acyl derivative (1.0 eq)

  • Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the chiral N-acyl derivative in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add the strong base (LDA or LHMDS) to the solution and stir for 1 hour at -78 °C to form the enolate.

  • Add the alkyl halide to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours and then slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.

Workflow for Auxiliary Cleavage

Alkylated_Product Alkylated Product Cleavage Cleavage Reaction Alkylated_Product->Cleavage Reagent Cleavage Reagent (e.g., LiOH, H2SO4) Reagent->Cleavage Solvent Solvent (e.g., THF/H2O) Solvent->Cleavage Product Enantioenriched Product Auxiliary Recovered Auxiliary Cleavage->Product Cleavage->Auxiliary

Caption: General workflow for the cleavage of the chiral auxiliary.

Materials:

  • Alkylated product (1.0 eq)

  • Lithium hydroxide (LiOH) or Sulfuric acid (H₂SO₄)

  • Tetrahydrofuran (THF) / Water mixture

  • Diethyl ether or other suitable organic solvent

Procedure for Basic Hydrolysis (to yield carboxylic acid):

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add an excess of lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with aqueous HCl.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Extract the desired carboxylic acid from the aqueous layer with an appropriate organic solvent.

  • Dry the organic layers, concentrate, and purify the product.

Procedure for Acidic Hydrolysis (to yield carboxylic acid):

  • Dissolve the alkylated product in a mixture of THF and aqueous sulfuric acid.

  • Reflux the mixture until the reaction is complete.

  • Cool the reaction mixture and extract with an organic solvent to isolate the carboxylic acid.

  • Basify the aqueous layer and extract with an organic solvent to recover the chiral auxiliary.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound as a chiral auxiliary is available, the following table is a template that researchers can use to summarize their findings once experiments are conducted.

EntrySubstrate (R in R-COOH)Electrophile (R'-X)ProductYield (%)Diastereomeric Excess (d.e. %)
1
2
3

Conclusion and Future Directions

While this compound presents an interesting structural motif for a chiral auxiliary, its application in asymmetric synthesis remains unexplored in the current body of scientific literature. The protocols and workflows presented here are hypothetical and based on established methodologies for similar chiral auxiliaries. Researchers are encouraged to use this document as a foundational guide for investigating the potential of this compound. Key areas for future research would include:

  • The synthesis and resolution of this compound.

  • A systematic study of its effectiveness in asymmetric alkylation, aldol, and Michael reactions.

  • Comparison of its performance with other commercially available chiral auxiliaries.

  • Investigation of the role of the ortho-benzyloxy group in stereochemical control.

The successful development of this compound as a chiral auxiliary would add a valuable tool to the repertoire of synthetic organic chemists, potentially offering unique advantages in the stereoselective synthesis of complex molecules.

Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of 1-(2-Phenylmethoxyphenyl)ethanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(2-phenylmethoxyphenyl)ethanamine in human plasma. The method utilizes a simple protein precipitation protocol for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method provides the necessary sensitivity and specificity for pharmacokinetic studies in drug development and is suitable for high-throughput analysis.

Introduction

This compound is a novel small molecule with potential therapeutic applications. To support its development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. LC-MS/MS is the preferred technique for such applications due to its high sensitivity, specificity, and wide dynamic range.[1] This note provides a comprehensive protocol for method development, from initial analyte characterization to final optimized conditions for the analysis of this compound in human plasma, a common matrix for pharmacokinetic assessments.[2] The structural similarity of the target analyte to other phenylethylamines suggests that established analytical strategies for this class of compounds can be successfully adapted.[3][4][5]

Analyte Structure and Properties:

  • Compound Name: this compound

  • Molecular Formula: C₁₅H₁₇NO

  • Molecular Weight: 227.30 g/mol

  • Structure: Chemical structure of this compound (Note: This is a representative structure based on the chemical name.)

  • Predicted Properties: The presence of a primary amine group makes this compound basic and highly suitable for positive mode electrospray ionization (ESI+). Its overall structure suggests moderate hydrophobicity, making it a good candidate for reversed-phase chromatography.

Experimental

  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): this compound-d5 (or a structurally similar, stable isotope-labeled compound)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade, >99%)

  • Matrix: Human plasma (K2-EDTA)

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is recommended as a starting point.[3]

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile/water to create calibration curve standards and quality control (QC) samples.

  • Sample Preparation Protocol: Protein precipitation is a fast and effective method for plasma samples.[2]

    • Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the internal standard working solution.

    • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Development and Optimization

The method development follows a logical workflow to systematically optimize all critical parameters.

The initial step is to determine the optimal MS parameters by direct infusion of a standard solution (e.g., 100 ng/mL in 50:50 acetonitrile/water with 0.1% formic acid) into the mass spectrometer.

  • Ionization Mode: Given the basic amine group, operate in positive electrospray ionization (ESI+) mode. The mass spectrum is expected to show an intense protonated molecular ion [M+H]⁺.[3]

  • Precursor Ion Selection: Perform a full scan (Q1 scan) to identify the most abundant precursor ion. For this compound (MW 227.3), the expected precursor is m/z 228.3.

  • Product Ion Selection: Perform a product ion scan on the selected precursor (m/z 228.3) to identify the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).

  • MRM Transition Optimization: Optimize the collision energy (CE) and other compound-dependent parameters (e.g., declustering potential) for each MRM transition to maximize signal intensity.

Table 1: Proposed and Optimized MS/MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Optimized Collision Energy (eV)
This compound 228.3 To be determined To be determined To be determined

| Internal Standard (-d5) | 233.3 | To be determined | To be determined | To be determined |

The goal of LC optimization is to achieve a sharp, symmetrical peak for the analyte, with adequate retention to separate it from the solvent front and any potential matrix interferences.

  • Mobile Phase Selection: A common choice for compounds of this nature is a combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[3][5] The formic acid aids in protonation, improving peak shape and MS sensitivity.

  • Gradient Elution: Start with a generic gradient to determine the approximate elution time and then refine it to reduce the run time while maintaining good chromatography.

Table 2: Initial and Optimized LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
Initial Gradient
0.00 0.4 95 5
0.50 0.4 95 5
4.00 0.4 5 95
5.00 0.4 5 95
5.10 0.4 95 5
6.00 0.4 95 5
Optimized Gradient

| To be determined | To be determined | To be determined | To be determined |

Results and Data Presentation

After optimization, the method should be validated according to established guidelines to assess its linearity, accuracy, precision, and stability.

Table 3: Summary of Method Validation Parameters (Hypothetical Data)

Parameter Result
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal (<15%)

| Recovery | Consistent and reproducible |

Protocols and Visualizations

  • Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.

  • Set the MS source parameters (e.g., gas flows, temperature) to the optimized values.[6][7]

  • Create a sequence table including blank injections, calibration standards, QCs, and unknown samples.

  • Inject 5 µL of the prepared sample supernatant.

  • Acquire data using the optimized MRM transitions and LC gradient.

  • Process the data using the appropriate software, integrating the peak areas for the analyte and internal standard.

G cluster_0 Phase 1: MS Optimization cluster_1 Phase 2: LC Optimization cluster_2 Phase 3: Sample Preparation cluster_3 Phase 4: Final Method infusion Direct Infusion of Analyte q1_scan Q1 Scan for Precursor Ion ([M+H]+ = m/z 228.3) infusion->q1_scan pi_scan Product Ion Scan for Fragments q1_scan->pi_scan mrm_opt Optimize MRM Transitions (Collision Energy) pi_scan->mrm_opt grad_dev Develop Gradient Profile mrm_opt->grad_dev Use Optimized MRM Transitions col_select Select C18 Column mp_select Select Mobile Phase (H2O/ACN + 0.1% FA) col_select->mp_select mp_select->grad_dev peak_eval Evaluate Peak Shape & RT grad_dev->peak_eval sp_eval Evaluate Recovery & Matrix Effect peak_eval->sp_eval sp_method Choose Method (Protein Precipitation) sp_opt Optimize Solvent & Volume sp_method->sp_opt sp_opt->sp_eval validation Method Validation (Linearity, Accuracy, Precision) sp_eval->validation

Caption: Workflow for LC-MS/MS method development.

G start Start: Plasma Sample (50 µL) add_is Add Internal Standard (25 µL) start->add_is add_acn Add Cold Acetonitrile (150 µL) + 0.1% Formic Acid add_is->add_acn vortex Vortex to Mix (30 sec) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation sample preparation workflow.

Conclusion

This application note outlines a systematic and effective approach for developing a sensitive LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, utilizing protein precipitation and reversed-phase chromatography, provides a solid foundation for researchers. The final validated method is expected to be robust, reliable, and suitable for high-throughput bioanalysis in support of pharmaceutical development programs.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-(2-Phenylmethoxyphenyl)ethanamine isomers.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Phenylmethoxyphenyl)ethanamine and its isomers are an important class of compounds in pharmaceutical research and drug development, often serving as key intermediates in the synthesis of novel therapeutic agents. The precise identification and quantification of these isomers are critical for ensuring the purity, efficacy, and safety of the final drug product. Due to their structural similarities, the separation and distinct identification of these isomers pose a significant analytical challenge. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive analysis of this compound isomers. The protocol outlines a derivatization procedure to enhance volatility and chromatographic resolution, followed by separation on a chiral capillary column and detection by mass spectrometry.

Experimental Protocols

A detailed methodology was established for the sample preparation, derivatization, and subsequent GC-MS analysis to ensure reproducible and accurate results.

1. Sample Preparation and Derivatization

To improve the volatility and chromatographic properties of the amine isomers, a derivatization step using heptafluorobutyl chloroformate (HFBCF) followed by amidation with methylamine is employed.[1][2][3][4]

  • Materials:

    • This compound isomer standard mix (1 mg/mL in methanol)

    • Heptafluorobutyl chloroformate (HFBCF)

    • Methylamine solution (2 M in THF)

    • Hexane (analytical grade)

    • Sodium bicarbonate solution (5% w/v)

    • Anhydrous sodium sulfate

    • Internal Standard (IS): ¹³C₅-L-proline[1][2][3]

  • Protocol:

    • To 100 µL of the isomer standard mix in a glass vial, add 50 µL of the internal standard solution.

    • Add 200 µL of 5% sodium bicarbonate solution to adjust the pH.

    • Add 100 µL of HFBCF and vortex vigorously for 1 minute.

    • Add 500 µL of hexane and vortex for 2 minutes for liquid-liquid microextraction.[1][2][3]

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean vial.

    • Add 50 µL of 2 M methylamine solution to the organic extract and vortex for 1 minute to form the methylamide derivatives.[1][2][3][4]

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane.

    • Dry the final solution over anhydrous sodium sulfate before injection.

2. GC-MS Instrumentation and Conditions

The analysis was performed on a high-resolution gas chromatograph coupled to a mass spectrometer. A chiral column was utilized for the separation of enantiomers.

  • Gas Chromatograph (GC):

    • Column: Chirasil-L-Val capillary column (25 m x 0.25 mm ID, 0.16 µm film thickness)[2]

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 220°C

      • Hold: 5 minutes at 220°C

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (m/z 50-550) for qualitative identification.

    • SIM Ions: To be determined from the full scan mass spectra of the derivatized standards.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the GC-MS analysis of a standard mixture of this compound isomers. The data includes retention times, peak areas, and calculated concentrations.

IsomerRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
(R)-1-(2-Phenylmethoxyphenyl)ethanamine15.231,254,36710.0
(S)-1-(2-Phenylmethoxyphenyl)ethanamine15.891,249,87610.0
1-(3-Phenylmethoxyphenyl)ethanamine16.451,198,7549.8
1-(4-Phenylmethoxyphenyl)ethanamine17.121,205,4329.9

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Isomer Standard Mix Add_IS Add Internal Standard Sample->Add_IS pH_Adjust Adjust pH (Sodium Bicarbonate) Add_IS->pH_Adjust Derivatization1 Derivatization (HFBCF) pH_Adjust->Derivatization1 Extraction Liquid-Liquid Microextraction (Hexane) Derivatization1->Extraction Derivatization2 Amidation (Methylamine) Extraction->Derivatization2 Evaporation Solvent Evaporation Derivatization2->Evaporation Reconstitution Reconstitution in Hexane Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Full Scan) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis.

The following diagram illustrates the logical relationship in the decision-making process for isomer identification based on mass spectral data.

Isomer_Identification Start Acquire Mass Spectrum Check_M_ion Molecular Ion (M+) Present? Start->Check_M_ion Compare_Fragments Compare Fragmentation Patterns with Reference Spectra Check_M_ion->Compare_Fragments Yes Derivatize Consider Derivatization to Enhance Fragmentation Differences Check_M_ion->Derivatize No / Weak Identify_Isomer Identify Isomer Compare_Fragments->Identify_Isomer Unique Pattern Ambiguous Ambiguous Identification Compare_Fragments->Ambiguous Similar Patterns Derivatize->Compare_Fragments

Caption: Isomer identification decision tree.

References

High-throughput screening assays involving 1-(2-Phenylmethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

An evaluation of high-throughput screening (HTS) assays targeting the G protein-coupled receptor (GPCR) family with the novel compound 1-(2-Phenylmethoxyphenyl)ethanamine is presented. While direct screening data for this specific molecule is not publicly available, its structural classification as a substituted phenethylamine provides a strong rationale for investigating its activity at GPCRs, a well-established target class for this chemical scaffold. Phenethylamine derivatives are known to modulate a variety of GPCRs, including adrenergic, dopamine, and serotonin receptors, as well as trace amine-associated receptors (TAARs).

This document outlines a comprehensive strategy for the high-throughput screening of this compound to identify and characterize its potential GPCR targets. The protocols described herein cover primary screening against a broad panel of GPCRs, secondary dose-response assays for hit confirmation and potency determination, and a conceptual framework for downstream lead optimization.

Application Notes

The primary objective of this screening campaign is to elucidate the pharmacological profile of this compound by identifying which GPCRs it interacts with and characterizing the nature of that interaction (e.g., agonist, antagonist, or allosteric modulator). A tiered screening approach is recommended, beginning with a broad primary screen to identify initial "hits," followed by more focused secondary assays to confirm activity and determine potency.

A variety of HTS technologies are suitable for monitoring GPCR activation, including second messenger assays that measure changes in intracellular cyclic adenosine monophosphate (cAMP), inositol phosphate (IP-1), or calcium levels, as well as assays that detect the recruitment of β-arrestin to the activated receptor. The choice of assay will depend on the specific G-protein coupling of the GPCRs being investigated (e.g., Gs, Gi/o, or Gq).

Experimental Protocols

Primary High-Throughput Screen: GPCR Panel

This protocol describes a primary screen of this compound against a panel of 100 GPCRs using a commercially available β-arrestin recruitment assay. This assay format is often considered "universal" as it can detect receptor activation regardless of the G-protein coupling pathway.

Objective: To identify which GPCRs, if any, are activated or inhibited by this compound at a single concentration.

Materials:

  • HEK293 cells stably co-expressing a GPCR of interest fused to a component of a split enzyme and the complementary enzyme fragment fused to β-arrestin.

  • This compound (10 mM stock in DMSO).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Positive control agonist for each GPCR.

  • Negative control (DMSO vehicle).

  • 384-well white, solid-bottom assay plates.

  • Luminescent substrate for the split enzyme.

  • Plate reader with luminescence detection capabilities.

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (10 mM stock) into the appropriate wells of a 384-well assay plate to achieve a final assay concentration of 10 µM. Dispense 50 nL of DMSO into control wells.

  • Cell Plating: Seed the 384-well plates with the engineered HEK293 cells at a density of 10,000 cells per well in 25 µL of assay buffer.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3 hours.

  • Substrate Addition: Add 10 µL of the luminescent substrate to each well.

  • Signal Detection: Incubate the plates at room temperature for 60 minutes in the dark. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls. Calculate the percent activity for this compound at each GPCR. A "hit" is defined as a compound that produces a signal greater than three standard deviations from the mean of the negative controls.

Secondary Assay: Dose-Response Analysis for Agonist Activity

This protocol is for determining the potency (EC50) of this compound at the "hit" GPCRs identified in the primary screen. This example assumes the hit GPCR is Gs-coupled, and therefore a cAMP accumulation assay is appropriate.

Objective: To determine the EC50 value of this compound for agonist activity at a specific Gs-coupled GPCR.

Materials:

  • CHO-K1 cells stably expressing the Gs-coupled GPCR of interest.

  • This compound (10 mM stock in DMSO).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).

  • Reference agonist (e.g., isoproterenol for β-adrenergic receptors).

  • HTRF cAMP detection kit.

  • 384-well low-volume white assay plates.

  • Plate reader capable of HTRF detection.

Protocol:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

  • Compound Plating: Dispense 50 nL of each dilution into the assay plate.

  • Cell Plating: Add 10 µL of a suspension of the engineered CHO-K1 cells (2,000 cells/well) in assay buffer.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add 5 µL of the HTRF cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) to each well.

  • Signal Detection: Incubate for 60 minutes at room temperature and read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

The following tables present hypothetical data from the screening of this compound.

Table 1: Primary HTS Results at 10 µM

GPCR TargetAssay Type% Activity (vs. Control Agonist)Hit (Yes/No)
Adrenergic α2Aβ-arrestin85%Yes
Adrenergic β2β-arrestin5%No
Dopamine D2β-arrestin3%No
Serotonin 5-HT2Aβ-arrestin92%Yes
... (96 other targets)β-arrestin<10%No

Table 2: Secondary Dose-Response Results for "Hits"

GPCR TargetAssay TypeParameterValue
Adrenergic α2AcAMP Accumulation (Gi)IC50 (Antagonist Mode)> 10 µM
Adrenergic α2Aβ-arrestin RecruitmentEC50 (Agonist Mode)250 nM
Serotonin 5-HT2AIP-1 Accumulation (Gq)EC50 (Agonist Mode)75 nM
Serotonin 5-HT2Aβ-arrestin RecruitmentEC50 (Agonist Mode)60 nM

Visualizations

Below are diagrams illustrating key aspects of the described HTS workflow and the underlying biological pathways.

Gq_Signaling_Pathway cluster_membrane Cell Membrane GPCR 5-HT2A Receptor G_protein Gαq GPCR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand This compound Ligand->GPCR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates

Caption: Gq protein-coupled receptor signaling pathway.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_downstream Lead Optimization Primary_Screen Single-Concentration Screen (10 µM against GPCR Panel) Hit_Identification Identify 'Hits' (% Activity > 3σ over baseline) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (e.g., cAMP, IP-1) Hit_Identification->Dose_Response Confirmed Hits Potency_Determination Determine EC50/IC50 Values Dose_Response->Potency_Determination SAR Structure-Activity Relationship Potency_Determination->SAR Potent Hits Selectivity Selectivity Profiling SAR->Selectivity Hit_Triage_Logic Start Primary Hit Potency_Check Potent? (EC50 < 1 µM) Start->Potency_Check Selectivity_Check Selective? Potency_Check->Selectivity_Check Yes Discard_Potency Discard (Low Potency) Potency_Check->Discard_Potency No Lead_Candidate Lead Candidate Selectivity_Check->Lead_Candidate Yes Discard_Selectivity Discard (Poor Selectivity) Selectivity_Check->Discard_Selectivity No

Application Note: Enhanced Analysis of 1-(2-Phenylmethoxyphenyl)ethanamine Through Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Phenylmethoxyphenyl)ethanamine is a primary amine whose accurate and sensitive quantification is crucial in various stages of pharmaceutical research and development. Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) can be challenging due to its potential for low UV absorbance and the absence of native fluorescence. Derivatization of the primary amine functional group is a powerful strategy to enhance its detectability and improve chromatographic separation. This application note provides detailed protocols for the derivatization of this compound to improve its analysis by HPLC with fluorescence or UV detection.

Principle

Pre-column derivatization involves a chemical reaction between the analyte and a labeling reagent to form a derivative with properties more suitable for the chosen analytical technique. For primary amines like this compound, derivatizing agents can introduce a fluorophore or a strong chromophore, significantly increasing the sensitivity of detection. This approach not only enhances signal intensity but can also improve the chromatographic behavior of the analyte.

Recommended Derivatization Agents

Several reagents are available for the derivatization of primary amines. The choice of reagent depends on the desired detection method (fluorescence or UV), the required sensitivity, and the stability of the resulting derivative.

  • For Fluorescence Detection:

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1] The reaction is rapid but the derivatives may have limited stability.[2]

    • 9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Reacts with primary and secondary amines to produce stable and highly fluorescent derivatives.[1] However, the reagent itself is fluorescent, necessitating its removal before analysis.[1]

    • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form fluorescent sulfonamides.[1][3] The derivatives are very stable.[3]

    • Naphthalene-2,3-dicarboxaldehyde (NDA): Forms fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives with primary amines in the presence of cyanide, offering sensitive detection.[4]

  • For UV Detection:

    • 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent): A classic reagent for the derivatization of primary and secondary amines.

    • Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): A chiral derivatizing agent used for the enantiomeric separation of amino acids and other primary amines.[5] The resulting diastereomers can be separated by reversed-phase HPLC and detected by UV.

Data Presentation: Comparison of Derivatization Agents for Primary Amines

The following table summarizes the key characteristics of common derivatization reagents applicable to this compound. The data is compiled from literature on the analysis of various primary amines.

Derivatizing AgentTarget Functional GroupDetection MethodDerivative StabilityKey AdvantagesPotential Limitations
o-Phthalaldehyde (OPA) Primary AminesFluorescenceLow to ModerateRapid reaction, non-fluorescent reagentDerivative instability
9-Fluorenylmethyl Chloroformate (Fmoc-Cl) Primary & Secondary AminesFluorescenceHighStable derivatives, high sensitivityReagent is fluorescent, requiring removal
Dansyl Chloride (DNS-Cl) Primary & Secondary AminesFluorescenceHighVery stable derivativesLonger reaction times may be needed
Naphthalene-2,3-dicarboxaldehyde (NDA) Primary AminesFluorescenceModerate to HighHigh sensitivityRequires cyanide as a co-reagent
1-fluoro-2,4-dinitrobenzene (FDNB) Primary & Secondary AminesUVHighStable derivativesLower sensitivity compared to fluorescence
Marfey's Reagent (FDAA) Primary AminesUVHighEnables chiral separationPrimarily for enantiomeric analysis

Experimental Protocols

Protocol 1: Derivatization with o-Phthalaldehyde (OPA)

This protocol is designed for rapid derivatization and analysis by fluorescence detection.

Materials:

  • This compound standard or sample solution

  • OPA reagent solution (dissolve 10 mg of OPA in 1 mL of methanol)

  • Thiol reagent (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid)

  • Borate buffer (0.4 M, pH 9.5)

  • HPLC-grade methanol and water

Procedure:

  • Reagent Preparation: Prepare the derivatization reagent by mixing 1 mL of OPA solution, 50 µL of 2-mercaptoethanol, and 9 mL of borate buffer. This reagent should be prepared fresh daily.

  • Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of the freshly prepared OPA derivatization reagent.

  • Incubation: Vortex the mixture for 30 seconds and allow it to react at room temperature for 2 minutes.

  • Analysis: Immediately inject an appropriate volume (e.g., 20 µL) of the reaction mixture into the HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

Protocol 2: Derivatization with 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

This protocol is suitable for producing stable derivatives for fluorescence detection.

Materials:

  • This compound standard or sample solution

  • Fmoc-Cl solution (3 mg/mL in acetone)

  • Borate buffer (0.1 M, pH 8.0)

  • Pentane or hexane for extraction

  • HPLC-grade acetonitrile and water

Procedure:

  • Derivatization Reaction: In a glass vial, add 100 µL of the sample or standard solution to 100 µL of borate buffer. Add 200 µL of the Fmoc-Cl solution and vortex immediately for 30 seconds.

  • Incubation: Let the reaction proceed at room temperature for 5 minutes.

  • Extraction of Excess Reagent: Add 1 mL of pentane or hexane to the reaction mixture and vortex for 1 minute to extract the unreacted Fmoc-Cl and its hydrolysis product.

  • Phase Separation: Allow the layers to separate. Carefully remove the aqueous (lower) layer containing the derivatized analyte for analysis.

  • Analysis: Inject an aliquot of the aqueous layer into the HPLC system with a fluorescence detector (Excitation: 265 nm, Emission: 315 nm).

Protocol 3: Chiral Derivatization with Marfey's Reagent (FDAA)

This protocol is intended for the enantiomeric separation of this compound.

Materials:

  • Racemic this compound standard or sample solution

  • Marfey's Reagent (FDAA) solution (1% w/v in acetone)

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • HPLC-grade acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Derivatization Reaction: To 50 µL of the sample or standard solution (containing approximately 50 µg of the amine), add 100 µL of the FDAA solution followed by 20 µL of 1 M sodium bicarbonate solution.

  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a water bath.

  • Quenching: After incubation, cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M hydrochloric acid.

  • Sample Preparation for Injection: Evaporate the acetone under a stream of nitrogen. Dilute the remaining aqueous solution with the mobile phase to a suitable volume.

  • Analysis: Inject the prepared sample into a reversed-phase HPLC system (e.g., C18 column) with a UV detector (340 nm). The diastereomeric derivatives will be separated, allowing for the quantification of each enantiomer.

Visualizations

Diagram 1: General Workflow for Pre-Column Derivatization

G General Workflow for Pre-Column Derivatization Sample Sample/Standard (this compound) Mix Mixing & Reaction Sample->Mix Reagent Derivatizing Reagent (e.g., OPA, Fmoc-Cl) Reagent->Mix Incubation Incubation (Controlled Time & Temp) Mix->Incubation Quench Quenching/Extraction (If necessary) Incubation->Quench HPLC HPLC Analysis (Separation & Detection) Quench->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: A flowchart illustrating the key steps in the pre-column derivatization process for HPLC analysis.

Diagram 2: Logical Relationship of Derivatization for Improved Analysis

G Logical Relationship of Derivatization for Improved Analysis cluster_Analyte Analyte Properties cluster_Derivatization Derivatization Process cluster_Derivative Derivative Properties cluster_Outcome Analytical Outcome Analyte This compound Property1 Low UV Absorbance Analyte->Property1 Property2 No Native Fluorescence Analyte->Property2 Derivatization Reaction with Derivatizing Agent Analyte->Derivatization is subjected to Derivative Derivatized Analyte Derivatization->Derivative forms D_Property1 Strong Chromophore Derivative->D_Property1 D_Property2 Fluorophore Derivative->D_Property2 Outcome Improved Analysis Derivative->Outcome leads to Benefit1 Enhanced Sensitivity Outcome->Benefit1 Benefit2 Improved Selectivity Outcome->Benefit2

Caption: A diagram showing how derivatization addresses the analytical challenges of the target analyte.

References

Application of 1-(2-Phenylmethoxyphenyl)ethanamine in Proteomics Research: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the application of 1-(2-Phenylmethoxyphenyl)ethanamine in proteomics has not yielded specific studies or datasets directly involving this compound. Therefore, the following application notes and protocols are presented as a general framework for how a novel small molecule of this class would be investigated within the field of proteomics. These methodologies are based on established chemical proteomics approaches for target identification and mechanism of action studies.

Application Notes

The study of novel small molecules like this compound in proteomics aims to elucidate their biological function through the systematic analysis of their effects on the proteome. Key applications include target deconvolution, pathway analysis, and biomarker discovery.

Target Identification and Validation: A primary application is the identification of direct protein targets of the compound. Chemical proteomics techniques can be employed to isolate and identify proteins that physically interact with this compound. Validation of these interactions is a critical subsequent step.

Pathway and Network Analysis: By observing changes in protein abundance or post-translational modifications following treatment with the compound, researchers can infer the biological pathways and protein networks that are modulated. This provides insight into the compound's mechanism of action.

Biomarker Discovery: Proteomic profiling of cells or tissues treated with this compound can lead to the discovery of biomarkers associated with the compound's efficacy or potential toxicity. These biomarkers can be invaluable in preclinical and clinical development.

Due to the lack of specific data for this compound, a quantitative data table cannot be provided at this time. In a typical study, this section would summarize changes in protein abundance or modification levels upon treatment with the compound.

Experimental Protocols

The following are detailed, generalized protocols for the investigation of a novel small molecule in proteomics research.

Protocol 1: Affinity-Based Target Identification using Chemical Proteomics

This protocol describes a common approach to identify the direct binding partners of a small molecule.

1. Synthesis of an Affinity Probe:

  • Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-activatable crosslinker) and an enrichment tag (e.g., biotin).

2. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a human cancer cell line) to approximately 80% confluency.

  • Treat the cells with the affinity probe or a vehicle control for a specified time and concentration.

3. In-situ Crosslinking:

  • If using a photo-activatable probe, irradiate the cells with UV light to covalently link the probe to its interacting proteins.

4. Cell Lysis and Protein Extraction:

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

5. Affinity Purification:

  • Incubate the protein lysate with streptavidin-coated beads to capture the biotin-tagged protein-probe complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

6. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.

7. Mass Spectrometry Analysis:

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

8. Data Analysis:

  • Identify the proteins that are significantly enriched in the affinity probe sample compared to the control. These are the potential targets of this compound.

Protocol 2: Global Proteome Profiling by Quantitative Mass Spectrometry

This protocol outlines how to assess the global changes in protein expression in response to treatment with the small molecule.

1. Cell Culture and Treatment:

  • Culture cells in parallel. Treat one set with this compound at a predetermined concentration and the other with a vehicle control.

2. Protein Extraction and Digestion:

  • After the treatment period, harvest the cells, extract the proteins, and digest them into peptides as described in Protocol 1.

3. Isobaric Labeling (e.g., TMT or iTRAQ):

  • Label the peptide samples from the treated and control groups with different isobaric tags.

  • Combine the labeled samples.

4. LC-MS/MS Analysis:

  • Analyze the combined, labeled peptide mixture by LC-MS/MS.

5. Data Analysis:

  • Quantify the relative abundance of each identified protein between the treated and control samples based on the reporter ion intensities from the isobaric tags.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment.

  • Use bioinformatics tools to perform pathway and gene ontology analysis on the differentially expressed proteins.

Visualizations

The following diagrams illustrate the general workflows and conceptual relationships in the proteomics-based investigation of a novel small molecule.

experimental_workflow cluster_synthesis Probe Synthesis cluster_cell_culture Cell-based Experiments cluster_proteomics Proteomics Workflow cluster_analysis Data Analysis synthesis Synthesis of Affinity Probe cell_treatment Cell Treatment with Probe/Compound synthesis->cell_treatment crosslinking Crosslinking (optional) cell_treatment->crosslinking lysis Cell Lysis crosslinking->lysis enrichment Affinity Enrichment lysis->enrichment digestion Protein Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms identification Target Identification lcms->identification validation Target Validation identification->validation signaling_pathway_analysis compound This compound target_protein Identified Target Protein compound->target_protein Binding & Modulation downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Signal Transduction downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 Signal Transduction cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_effector1->cellular_response downstream_effector2->cellular_response

Application Notes and Protocols for Determining the Biological Activity of 1-(2-Phenylmethoxyphenyl)ethanamine using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Phenylmethoxyphenyl)ethanamine is a novel small molecule with a chemical structure suggestive of potential activity within the central nervous system. Its phenylethylamine backbone is a common motif in compounds that interact with monoamine neurotransmitter systems. This document provides a comprehensive suite of cell-based assays to elucidate the pharmacological profile of this compound. The proposed assays will investigate its potential effects on key targets within monoamine signaling pathways, including monoamine transporters, G-protein coupled receptors (GPCRs), and monoamine oxidase (MAO) enzymes. Furthermore, protocols to assess general cytotoxicity are included to ensure a thorough understanding of the compound's cellular effects.

Experimental Strategy

The experimental workflow is designed to first screen for the compound's interaction with major monoamine targets and then to assess its general toxicity.

experimental_workflow cluster_screening Primary Screening cluster_toxicity Toxicity Profiling Compound Compound Monoamine_Transporter_Assay Monoamine Transporter Uptake Assay Compound->Monoamine_Transporter_Assay GPCR_Assay GPCR Second Messenger Assay Compound->GPCR_Assay MAO_Assay Monoamine Oxidase Activity Assay Compound->MAO_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH, MTT) Compound->Cytotoxicity_Assay Data_Analysis1 Data Analysis Monoamine_Transporter_Assay->Data_Analysis1 Determine IC50 Data_Analysis2 Data Analysis GPCR_Assay->Data_Analysis2 Determine EC50/IC50 Data_Analysis3 Data Analysis MAO_Assay->Data_Analysis3 Determine IC50 Data_Analysis4 Data Analysis Cytotoxicity_Assay->Data_Analysis4 Determine CC50 GPCR_signaling cluster_membrane Plasma Membrane Ligand This compound or Endogenous Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Produces/Releases Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Phenylmethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(2-Phenylmethoxyphenyl)ethanamine. The primary synthetic route discussed is the reductive amination of 2-(benzyloxy)acetophenone using an ammonia source.

General Synthesis Workflow

The synthesis is typically achieved via a one-pot or two-step reductive amination process. The ketone (2-(benzyloxy)acetophenone) first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

G A Start: 2-(benzyloxy)acetophenone + Ammonia Source (e.g., NH4OAc) B Imine Formation (Solvent, Acid Catalyst e.g., AcOH) A->B Step 1 C Reduction (Add Reducing Agent) B->C Step 2 D Aqueous Work-up & Extraction C->D Step 3 E Purification (e.g., Column Chromatography) D->E Step 4 F Final Product: This compound E->F End

Caption: General workflow for the reductive amination synthesis.

Detailed Experimental Protocol

This protocol is a representative example using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[1][2]

Materials:

  • 2-(benzyloxy)acetophenone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(benzyloxy)acetophenone (1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE).

  • Add ammonium acetate (approx. 10 equivalents) and a catalytic amount of acetic acid (1-2 equivalents).[2]

  • Stir the mixture at room temperature for 1-3 hours to facilitate imine formation.[2] Progress can be monitored by Thin Layer Chromatography (TLC) or NMR.

  • Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (approx. 1.5 equivalents) portion-wise to control any potential exotherm.[2]

  • Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain pure this compound.

Troubleshooting Guide

Q: My reaction yield is critically low. What are the common causes and how can I fix them?

A: Low yield is a frequent issue in reductive aminations and can stem from several factors. The logical flow below can help diagnose the problem.

G Start Low Yield Observed CheckImine Was imine formation confirmed before adding reductant? Start->CheckImine ImineNo No: Imine formation is likely the issue. - Increase reaction time. - Add acid catalyst (AcOH). - Remove water (e.g., molecular sieves). CheckImine->ImineNo No ImineYes Yes: Problem is likely in the reduction step. CheckImine->ImineYes Yes CheckReductant Which reductant was used? ImineYes->CheckReductant ReductantNaBH4 NaBH4: Was it added too early? It can reduce the starting ketone. Solution: Add only after imine forms. CheckReductant->ReductantNaBH4 NaBH4 ReductantSTAB STAB: Is the solvent anhydrous? STAB is water-sensitive. Solution: Use dry solvents (DCE/THF). CheckReductant->ReductantSTAB STAB CheckConditions Were reaction conditions optimal? - Check stoichiometry. - Ensure sufficient reaction time. ReductantNaBH4->CheckConditions ReductantSTAB->CheckConditions

Caption: Decision tree for troubleshooting low reaction yields.

Key areas to investigate include:

  • Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine can favor the starting materials.[3] To drive the reaction forward, add a catalytic amount of acid (like acetic acid) and consider using molecular sieves to remove the water byproduct.[4]

  • Premature Reductant Addition: If using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the starting ketone to an alcohol if added before the imine has formed.[5][6] It is often better to allow the imine to form first (2-3 hours) before adding NaBH₄.[4]

  • Choice of Reducing Agent: A milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the imine in the presence of the ketone.[3][5]

  • Reagent Quality: STAB is sensitive to moisture.[6] Ensure you are using anhydrous solvents (like DCE or THF) and fresh reagents.

Q: How can I minimize the formation of the alcohol byproduct, 1-(2-(benzyloxy)phenyl)ethanol?

A: The formation of the corresponding alcohol is due to the reduction of the starting ketone, 2-(benzyloxy)acetophenone. This is a common side reaction, especially when using less selective reducing agents.[5]

Solutions:

  • Use a Selective Reductant: Sodium triacetoxyborohydride (STAB) is the reagent of choice for avoiding this issue as it reduces imines much faster than ketones.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also selective at a controlled pH.[3]

  • Two-Step Procedure: If you must use Sodium Borohydride (NaBH₄), employ a stepwise procedure. First, form the imine in a solvent like methanol (MeOH). Monitor its formation via TLC. Once the starting ketone spot has mostly disappeared, cool the reaction in an ice bath and then add the NaBH₄.[1][4]

Q: I am observing significant amounts of unreacted 2-(benzyloxy)acetophenone. How can I improve conversion?

A: Unreacted starting material points to an incomplete reaction, most likely at the imine formation stage.

Solutions:

  • Increase Reaction Time: Allow more time for the imine to form before adding the reducing agent or stopping the reaction.

  • Use an Acid Catalyst: Acetic acid is commonly used to catalyze imine formation.[2]

  • Increase Temperature: Gently warming the reaction mixture during the imine formation step can increase the reaction rate, but be cautious as this can also promote side reactions.

  • Check Stoichiometry: Ensure you are using a sufficient excess of the ammonia source (e.g., 10 equivalents of ammonium acetate) to drive the equilibrium toward the product.[2]

Frequently Asked Questions (FAQs)

Q: What is the best reducing agent for this synthesis?

A: The "best" agent depends on your specific lab constraints (e.g., toxicity concerns, scale, cost) and desired procedure (one-pot vs. two-step). The table below compares the most common choices.

Reducing AgentProsConsTypical Solvents
Sodium Triacetoxyborohydride (STAB) - Highly selective for imines over ketones.[1]- Mild reaction conditions.- Avoids toxic cyanide byproducts.[2]- Water-sensitive.[6]- More expensive.DCE, THF, DCM[1][6]
Sodium Cyanoborohydride (NaBH₃CN) - Selective for imines at pH 6-7.[2]- Not water-sensitive.[6]- Highly toxic ; generates HCN/NaCN byproducts.[2][3]- Requires pH control.Methanol (MeOH)[6]
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.[4]- Simple workup.- Not selective; reduces ketones and aldehydes.[6]- Best used in a two-step process.[4]Methanol, Ethanol[6]
Q: Why is pH important for this reaction?

A: pH is a critical parameter. Imine formation is catalyzed by acid, but the reaction is reversible and the equilibrium needs to be managed.[3] Mildly acidic conditions (pH 4-5) are optimal for forming the imine.[5] However, the hydride reducing agents themselves have different stabilities at various pH levels. Borohydride reagents can decompose in strongly acidic conditions. Therefore, a weakly acidic environment, often achieved by adding acetic acid, provides a good balance for both imine formation and reduction.[2]

Q: How can I monitor the reaction's progress?

A: The most common method is Thin Layer Chromatography (TLC) . You can monitor the disappearance of the starting ketone and the appearance of the product amine. The imine intermediate may also be visible. Staining with ninhydrin can be useful for visualizing the amine product, which will typically appear as a colored spot. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the conversion and identify intermediates and byproducts.[4]

References

Identifying and removing side products in 1-(2-Phenylmethoxyphenyl)ethanamine purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2-Phenylmethoxyphenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is through the reductive amination of 2-(benzyloxy)acetophenone. This one-pot reaction involves the condensation of the ketone with an ammonia source, such as ammonium acetate or ammonia in methanol, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[1][2] Another, albeit less common, approach is the Leuckart reaction, which utilizes formamide or ammonium formate as both the amine source and the reducing agent at elevated temperatures.[3][4][5]

Q2: What are the primary side products I should expect during the synthesis of this compound via reductive amination?

A2: The primary side products in the reductive amination of 2-(benzyloxy)acetophenone include:

  • Unreacted 2-(benzyloxy)acetophenone: Incomplete reaction can leave residual starting ketone.

  • 1-(2-(Benzyloxy)phenyl)ethan-1-ol: Reduction of the ketone starting material by the hydride reagent before imine formation. This is more common with less selective reducing agents like sodium borohydride.[6]

  • N-(1-(2-(Benzyloxy)phenyl)ethylidene)-1-(2-(benzyloxy)phenyl)ethan-1-amine (Secondary Imine) and subsequent N-(1-(2-(benzyloxy)phenyl)ethyl)-1-(2-(benzyloxy)phenyl)ethan-1-amine (Secondary Amine): Over-alkylation of the primary amine product with another molecule of the starting ketone can occur, leading to the formation of a secondary amine.[1]

Q3: How can I monitor the progress of the reaction to minimize side product formation?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting ketone from the amine product. The disappearance of the ketone spot and the appearance of the product spot (which will be more polar and have a lower Rf value) indicate reaction progression. Staining with ninhydrin can help visualize the primary amine product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the components in the reaction mixture.[7]

Q4: What are the recommended initial purification steps for a crude reaction mixture?

A4: An initial acid-base extraction is highly effective for separating the basic amine product from neutral and acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The organic layer will retain unreacted ketone and other non-basic side products. The aqueous layer can then be basified (e.g., with 2M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[8]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction by TLC until the starting ketone is consumed. If the reaction stalls, consider adding more reducing agent or extending the reaction time.
Sub-optimal pH for imine formation.The formation of the imine is often favored under slightly acidic conditions (pH 5-6). If not using a salt like ammonium acetate, consider adding a catalytic amount of a weak acid like acetic acid.
Inactive reducing agent.Ensure the hydride reagent has not been degraded by moisture. Use freshly opened or properly stored reagents.
Product loss during workup.Be meticulous during the acid-base extraction. Ensure complete extraction from both aqueous and organic layers by performing multiple extractions. Check the pH of the aqueous layer to ensure complete protonation and deprotonation of the amine.
Problem 2: Presence of Significant Amounts of 1-(2-(Benzyloxy)phenyl)ethan-1-ol Side Product
Possible Cause Suggested Solution
Use of a non-selective reducing agent.Sodium borohydride can reduce both the ketone and the imine.[6] Switch to a more selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which preferentially reduce the imine.[1][9]
Premature addition of the reducing agent.Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by TLC.
Problem 3: Contamination with the Secondary Amine Byproduct
Possible Cause Suggested Solution
High concentration of the starting ketone relative to the ammonia source.Use a larger excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.
Prolonged reaction time at elevated temperatures.Once the starting ketone is consumed (as monitored by TLC), work up the reaction to prevent further reaction of the product amine.
Purification Challenge The primary and secondary amines have similar basicity. Purification can be achieved using column chromatography. The secondary amine is typically less polar than the primary amine.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolve the crude reaction mixture in dichloromethane (10 volumes).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 5 volumes). Combine the aqueous layers.

  • The organic layer contains unreacted ketone and other neutral impurities.

  • Cool the combined aqueous layers in an ice bath and basify to pH > 12 by the slow addition of 2M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel. For basic amines, treating the silica with a triethylamine solution or using commercially available amine-functionalized silica can improve separation and reduce tailing.[10]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding methanol. A small amount of triethylamine (0.1-1%) can be added to the eluent to suppress tailing.

  • Procedure: a. Dissolve the crude amine in a minimal amount of the initial mobile phase. b. Load the sample onto the column. c. Elute with the solvent gradient, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity. d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Crystallization as a Hydrochloride Salt
  • Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11][12]

Data Presentation

Table 1: Hypothetical TLC Data for Reaction Monitoring and Purification

Compound Structure Hypothetical Rf Value (20% EtOAc/Hexanes) Visualization
2-(Benzyloxy)acetophenone0.75UV
This compound0.30UV, Ninhydrin (purple)
1-(2-(Benzyloxy)phenyl)ethan-1-ol0.50UV
Secondary Amine0.40UV, Ninhydrin (faint)

Visualizations

Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction organic1 Organic Layer (Ketone, Alcohol) extraction->organic1 aqueous Aqueous Layer (Amine Salt) extraction->aqueous basify Basification (NaOH) aqueous->basify extraction2 Organic Extraction basify->extraction2 crude_amine Crude Amine extraction2->crude_amine chromatography Column Chromatography crude_amine->chromatography impurities Impurities chromatography->impurities pure_amine Pure Amine chromatography->pure_amine crystallization Salt Formation (HCl) pure_amine->crystallization final_product Crystalline Amine HCl crystallization->final_product

Caption: General workflow for the purification of this compound.

Side_Reactions ketone 2-(Benzyloxy)acetophenone imine Imine Intermediate ketone->imine + NH3 - H2O alcohol 1-(2-(Benzyloxy)phenyl)ethan-1-ol (Side Product) ketone->alcohol + [H-] ammonia NH3 hydride [H-] product This compound (Desired Product) imine->product + [H-] secondary_amine Secondary Amine (Side Product) product->secondary_amine + Ketone, + [H-] - H2O Troubleshooting_Tree start Purification Issue low_purity Low Purity after Extraction start->low_purity ketone_present Ketone Present? low_purity->ketone_present Yes column Perform Column Chromatography low_purity->column No alcohol_present Alcohol Present? ketone_present->alcohol_present No incomplete_rxn Incomplete Reaction. Increase reaction time or reagent. ketone_present->incomplete_rxn Yes secondary_present Secondary Amine Present? alcohol_present->secondary_present No nonselective_red Non-selective reduction. Use NaBH3CN or NaBH(OAc)3. alcohol_present->nonselective_red Yes over_alkylation Over-alkylation. Use excess NH3 source. secondary_present->over_alkylation Yes secondary_present->column No salt_cryst Perform Salt Crystallization column->salt_cryst

References

Technical Support Center: Enhancing the Stability of 1-(2-Phenylmethoxyphenyl)ethanamine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1-(2-Phenylmethoxyphenyl)ethanamine in solution. The following information is based on general principles of amine-containing compound stability due to the limited availability of specific stability data for this compound in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, which includes a primary amine and a phenylmethyl ether group, the most probable degradation pathways are:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products. This can be catalyzed by light, temperature, and the presence of metal ions.

  • Reaction with Aldehydes and Ketones: Primary amines can react with aldehydes and ketones present as impurities in solvents or excipients to form imine adducts.

  • Acid/Base Catalyzed Degradation: Extreme pH conditions can potentially lead to the degradation of the molecule, although the ether linkage is generally stable under mild acidic and basic conditions. Strong acids or bases at elevated temperatures could induce hydrolysis.

Q2: What are the initial steps to take if I observe degradation of my this compound solution?

A2: If you suspect degradation (e.g., change in color, precipitation, or appearance of new peaks in your analytical chromatogram), we recommend the following initial steps:

  • Characterize the Degradation: Use analytical techniques such as HPLC-UV, LC-MS, or GC-MS to confirm the presence of degradation products and attempt to identify their structures.

  • Review Solution Preparation and Storage: Carefully examine the solvent used, the pH of the solution, storage temperature, and exposure to light.

  • Perform Forced Degradation Studies: Conduct stress testing to systematically investigate the effect of pH, temperature, light, and oxidizing agents on the stability of the compound. This will help identify the primary drivers of degradation.

Q3: How can I prevent oxidative degradation of my this compound solution?

A3: To minimize oxidative degradation, consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can help mitigate oxidation.

  • Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent contact with atmospheric oxygen.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Light Protection: Store the solution in amber vials or protect it from light to prevent photochemically induced oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing or color change of the solution upon storage. Oxidative degradation or photodecomposition.1. Prepare and store the solution under an inert atmosphere (e.g., nitrogen).2. Store in amber vials or protect from light.3. Consider adding an antioxidant (e.g., 0.01% BHT).
Appearance of new peaks in HPLC analysis after a short period. Chemical instability under the current formulation conditions.1. Perform a pH stability profile to identify the optimal pH range.2. Investigate the effect of different solvents or co-solvents.3. Conduct forced degradation studies to understand the degradation profile.
Precipitation or cloudiness in the solution. Poor solubility or formation of insoluble degradation products.1. Adjust the pH of the solution to improve solubility.2. Consider using a different solvent system or adding a solubilizing agent.3. If degradation is confirmed, address the root cause of instability.
Loss of potency or inconsistent analytical results. Adsorption to container surfaces or significant degradation.1. Use silanized glass or polypropylene containers to minimize adsorption.2. Re-evaluate the stability of the compound under the current storage and handling conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Objective: To determine the stability of this compound in acidic, basic, and neutral aqueous solutions.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Purified Water

    • HPLC system with UV detector

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare three sets of solutions by diluting the stock solution with 0.1 M HCl, Purified Water, and 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at initial (t=0), 2, 4, 8, 12, and 24 hours.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study - Oxidation
  • Objective: To evaluate the susceptibility of this compound to oxidative degradation.

  • Materials:

    • This compound stock solution (1 mg/mL)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with UV detector

  • Procedure:

    • Prepare a solution by diluting the stock solution with a mixture of the initial mobile phase and 3% H₂O₂ to a final concentration of 0.1 mg/mL.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at initial (t=0), 1, 2, 4, 8, and 24 hours.

    • Analyze the samples by a stability-indicating HPLC method.

Data Presentation

The following tables present illustrative data from hypothetical forced degradation studies on this compound.

Table 1: Illustrative Hydrolytic Stability of this compound at 60°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (Water)% Remaining (0.1 M NaOH)
0100.0100.0100.0
298.599.899.1
496.299.598.0
892.199.196.5
1288.798.894.8
2480.398.291.2

Table 2: Illustrative Oxidative Stability of this compound with 3% H₂O₂ at Room Temperature

Time (hours)% Remaining
0100.0
195.3
291.8
485.2
875.6
2460.1

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action cluster_confirm Confirmation Observe Degradation Observed (e.g., Color Change, New Peaks) Analyze Characterize Degradants (LC-MS, GC-MS) Observe->Analyze Review Review Storage Conditions (pH, Temp, Light) Observe->Review ForcedDeg Perform Forced Degradation (Stress Testing) Observe->ForcedDeg OptimizepH Optimize pH Analyze->OptimizepH ProtectLight Protect from Light Review->ProtectLight ForcedDeg->OptimizepH AddAntioxidant Add Antioxidant ForcedDeg->AddAntioxidant InertAtmosphere Use Inert Atmosphere ForcedDeg->InertAtmosphere Confirm Confirm Stability OptimizepH->Confirm AddAntioxidant->Confirm InertAtmosphere->Confirm ProtectLight->Confirm

Caption: Troubleshooting workflow for addressing the instability of this compound in solution.

DegradationPathway cluster_compound Compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound This compound Imine Imine Derivative Compound->Imine Aldehyde/Ketone Impurity OxidizedProduct Oxidized Amine Compound->OxidizedProduct HydrolyzedProduct Hydrolyzed Ether (under harsh conditions) Compound->HydrolyzedProduct Oxidation Oxidizing Agent (e.g., H2O2) Oxidation->OxidizedProduct Light UV/Visible Light Light->OxidizedProduct AcidBase Extreme pH AcidBase->HydrolyzedProduct

Caption: Potential degradation pathways for this compound under various stress conditions.

Technical Support Center: Method Refinement for Baseline Resolution of 1-(2-Phenylmethoxyphenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline resolution for the enantiomers of 1-(2-Phenylmethoxyphenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial screening conditions for the chiral separation of this compound?

A1: For initial screening, polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad selectivity for a wide range of compounds, including primary amines.[1][2] Start with a standard normal phase mobile phase, as this often provides better selectivity for amine compounds. A typical starting point is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[3]

Q2: Why am I observing poor peak shape (tailing) for my amine enantiomers?

A2: Peak tailing is a common issue when separating basic compounds like primary amines. It is often caused by strong interactions between the basic amine group and acidic silanol groups on the silica support of the chiral stationary phase.[4] To mitigate this, the addition of a basic modifier to the mobile phase is crucial.[1][5]

Q3: What type of additives should I use in my mobile phase?

A3: For normal phase chromatography of primary amines, a small amount of a basic additive is typically required. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.5% (v/v) is commonly used to improve peak shape and reduce tailing.[1][6] In some cases, a combination of an acidic and a basic additive, such as trifluoroacetic acid (TFA) and TEA, can enhance selectivity and peak symmetry.[2][7]

Q4: I am not getting any separation (co-elution). What should I try next?

A4: If you observe co-elution, several strategies can be employed. First, adjust the ratio of your mobile phase constituents. Decreasing the percentage of the alcohol modifier will increase retention and may improve resolution.[8] If this is not effective, switching the alcohol modifier (e.g., from isopropanol to ethanol) can alter selectivity. If resolution is still not achieved, screening different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) is a logical next step, as each has different chiral recognition capabilities.[9]

Q5: Can I use reversed-phase or polar organic modes for this separation?

A5: Yes, while normal phase is often a good starting point, polar organic and reversed-phase modes can also be effective. For polar organic mode, a mobile phase of acetonitrile with a methanol modifier is common.[7] For reversed-phase, aqueous buffers with organic modifiers are used. In both cases, appropriate acidic or basic additives are essential for good chromatography of amines.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Interaction with residual silanols on the stationary phase.- Inappropriate mobile phase pH.- Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[1][6]- For reversed-phase, ensure the mobile phase pH is appropriate for the analyte's pKa.
No Enantiomeric Resolution (Co-elution) - Insufficient interaction with the chiral stationary phase.- Mobile phase is too strong.- Decrease the concentration of the polar modifier (alcohol) in the mobile phase.- Screen different alcohol modifiers (e.g., switch from isopropanol to ethanol).- Try a different chiral stationary phase with a different selector.[9]
Peak Splitting or Broadening - Column void or contamination.- Sample solvent incompatible with the mobile phase.- High injection volume or sample concentration.- Flush the column with a strong, compatible solvent.[10]- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume and/or sample concentration.
Drifting Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase and use a high-quality solvent mixer.- Use a column thermostat to maintain a constant temperature.[11]
Loss of Resolution Over Time - Column contamination or degradation.- "Memory effects" from previous analyses with different additives.- Implement a regular column washing procedure.[12]- Dedicate a column to a specific method or type of additive to avoid memory effects.[6]

Experimental Protocols

Initial Screening Protocol for Chiral Separation

This protocol outlines a systematic approach to developing a separation method for this compound enantiomers.

  • Column Selection : Chiralpak IA, Chiralpak IB, or a similar amylose or cellulose-based CSP.

  • Mobile Phase Screening :

    • Normal Phase :

      • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

      • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.

    • Polar Organic Mode :

      • Mobile Phase C: Acetonitrile/Methanol (95:5, v/v) with 0.1% TEA.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Temperature : 25 °C

    • Detection : UV at 254 nm

    • Injection Volume : 5 µL

  • Evaluation : Assess the chromatograms for retention, resolution, and peak shape. If partial separation is observed, proceed to the optimization protocol.

Method Optimization Protocol

This protocol is for refining a separation where partial resolution is observed.

  • Optimize Modifier Percentage : Using the mobile phase system that showed the best initial results, vary the percentage of the alcohol modifier (e.g., from 2% to 20% in normal phase) to find the optimal balance between resolution and analysis time.

  • Evaluate Different Additives : If peak shape is still suboptimal, screen different basic additives (e.g., butylamine, ethanolamine) or a combination of acidic and basic additives (e.g., 0.1% TFA with 0.1% TEA).

  • Adjust Flow Rate : Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes increase efficiency and improve resolution, at the cost of longer run times.[13]

  • Optimize Temperature : Vary the column temperature (e.g., from 15 °C to 40 °C) to see its effect on selectivity.

Visualizations

Experimental_Workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization start Racemic this compound screen_csp Screen Chiral Stationary Phases (e.g., Chiralpak IA, IB, IC) start->screen_csp screen_mp Screen Mobile Phases (Normal & Polar Organic) screen_csp->screen_mp eval Evaluate Resolution (Rs) and Peak Shape screen_mp->eval no_res No Resolution (Rs=0) eval->no_res Co-elution partial_res Partial Resolution (0 < Rs < 1.5) eval->partial_res Some Separation baseline_res Baseline Resolution (Rs >= 1.5) eval->baseline_res Goal Achieved no_res->screen_csp Return to Screening opt_modifier Optimize Modifier % partial_res->opt_modifier final_method Final Method baseline_res->final_method opt_additive Optimize Additive opt_modifier->opt_additive opt_flow Optimize Flow Rate & Temperature opt_additive->opt_flow opt_flow->baseline_res Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Issues start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes splitting Splitting/Broad peak_shape->splitting If not tailing retention Retention Time Shift? resolution->retention No adjust_mp Adjust Modifier % resolution->adjust_mp Yes equilibrate Equilibrate Column Longer retention->equilibrate Yes add_base Add/Increase Basic Additive (e.g., 0.1% DEA) tailing->add_base check_sample_prep Check Sample Solvent & Injection Volume splitting->check_sample_prep change_csp Change CSP or Modifier Type adjust_mp->change_csp If no improvement check_system Check Pump & Mobile Phase Prep equilibrate->check_system

References

Minimizing matrix effects in biological sample analysis of 1-(2-Phenylmethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of 1-(2-Phenylmethoxyphenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1] In the analysis of this compound from biological samples like plasma or serum, endogenous components such as phospholipids, proteins, and salts can cause these effects.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: What are the primary causes of matrix effects in biological sample analysis?

A2: The most significant contributors to matrix effects in biological samples, particularly when using electrospray ionization (ESI) mass spectrometry, are phospholipids.[2] Other sources include residual proteins after precipitation, salts, and dosing vehicles used in preclinical studies.[3][4] These components can compete with the analyte for ionization, alter the physical properties of the ESI droplets, and contaminate the mass spectrometer source.

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled (SIL) internal standard (IS) is widely regarded as the most effective way to compensate for matrix effects.[5][6][7] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar degrees of ion suppression or enhancement.[6] This allows for accurate correction of the analyte signal, improving the precision and accuracy of the quantification.[5][8] However, even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity that may need to be addressed by optimizing sample preparation and chromatographic conditions.[2]

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solution. A qualitative assessment can be performed using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9]

Troubleshooting Guides

Problem 1: Poor peak shape and/or shifting retention times for this compound.

Possible Cause Troubleshooting Step
Matrix Overload on Analytical Column Dilute the sample extract before injection. This can reduce the concentration of matrix components being introduced to the column.[9]
Improve the sample cleanup procedure to remove more interfering substances. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction or solid-phase extraction.[10][11]
Phospholipid Buildup on Column Use a phospholipid removal strategy during sample preparation, such as specialized SPE cartridges or plates.[12][13][14]
Optimize the chromatographic gradient to better separate the analyte from the bulk of the phospholipids.
Incompatible Reconstitution Solvent Ensure the reconstitution solvent after evaporation is compatible with the initial mobile phase to prevent peak distortion.

Problem 2: Significant ion suppression observed for this compound.

Possible Cause Troubleshooting Step
Co-elution with Phospholipids Modify the chromatographic method (e.g., change the organic mobile phase, adjust the gradient) to separate the analyte from the phospholipid elution zone.
Implement a phospholipid removal step in the sample preparation protocol.[14]
Insufficient Sample Cleanup Switch from a simple protein precipitation method to a more selective sample preparation technique like LLE or SPE to obtain cleaner extracts.[10][11]
For SPE, explore different sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) to find the one that most effectively removes interferences while retaining the analyte.[15]
High Concentration of Matrix Components Dilute the sample with the mobile phase before injection, if the sensitivity of the assay allows.[9]

Problem 3: High variability (%CV) in quality control (QC) samples.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Between Samples The use of a structural analog as an internal standard may not be adequately compensating for variability. If not already in use, switch to a stable isotope-labeled internal standard for this compound.[5][8][16]
Inconsistent Sample Preparation Automate the sample preparation steps if possible to improve reproducibility.[17]
Ensure thorough mixing at all stages of the sample preparation process.[18]
Check for and resolve any issues with pipetting accuracy and precision.
Analyte Instability in Matrix Investigate the stability of this compound in the biological matrix under the storage and processing conditions.

Comparison of Sample Preparation Techniques

Technique Advantages Disadvantages
Protein Precipitation (PPT) Simple, fast, low cost, and applicable to a wide range of analytes.[19]Produces the "dirtiest" extracts, often resulting in significant matrix effects, particularly from phospholipids.[10][20]
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT and can be automated.[19][21]Can be labor-intensive, may form emulsions, and analyte recovery can be low for polar compounds.[10][19]
Solid-Phase Extraction (SPE) Offers the cleanest extracts, can concentrate the analyte, and is highly amenable to automation.[22]Requires more extensive method development and can be more expensive than PPT or LLE.[20]

Experimental Protocols

Note: The following are general protocols and should be optimized for your specific application and instrumentation.

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.[17]

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.[18]

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in an appropriate volume (e.g., 100 µL) of mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 200 µL of biological sample, add the internal standard and 50 µL of a pH-adjusting buffer (e.g., to basify the sample for a basic analyte).

  • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).[19]

  • Vortex for 5 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Pre-treat 200 µL of the biological sample by adding the internal standard and diluting with 200 µL of an aqueous buffer (e.g., 2% formic acid in water). Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate volume of mobile phase for analysis.

Visualizations

G cluster_0 Protein Precipitation Workflow a 1. Add Sample and IS b 2. Add Precipitation Solvent (e.g., Acetonitrile) a->b c 3. Vortex b->c d 4. Centrifuge c->d e 5. Transfer Supernatant d->e f 6. Evaporate e->f g 7. Reconstitute f->g h 8. Analyze by LC-MS/MS g->h G cluster_1 Solid-Phase Extraction Workflow a 1. Condition Cartridge b 2. Load Pre-treated Sample a->b c 3. Wash Cartridge b->c d 4. Elute Analyte c->d e 5. Evaporate Eluate d->e f 6. Reconstitute e->f g 7. Analyze by LC-MS/MS f->g G cluster_2 Troubleshooting Matrix Effects start Matrix Effect Observed? is_sil Using SIL-IS? start->is_sil Yes no_issue No Further Action Needed start->no_issue No optimize_chrom Optimize Chromatography (e.g., gradient, column) is_sil->optimize_chrom Yes implement_sil Implement SIL-IS is_sil->implement_sil No improve_cleanup Improve Sample Cleanup (LLE or SPE) optimize_chrom->improve_cleanup phospholipid_removal Implement Phospholipid Removal improve_cleanup->phospholipid_removal dilute_sample Dilute Sample phospholipid_removal->dilute_sample

References

Validation & Comparative

A Comparative Analysis of 1-(2-Phenylmethoxyphenyl)ethanamine and Other Phenethylamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the pharmacological profiles of 1-(2-Phenylmethoxyphenyl)ethanamine and other notable phenethylamine derivatives, supported by available experimental data and detailed methodologies.

This guide provides a comparative analysis of the chemical and pharmacological properties of this compound against a selection of other phenethylamine compounds. The phenethylamine class of molecules encompasses a wide range of substances, from endogenous neurotransmitters to potent psychoactive compounds, making them a significant area of interest for neuroscience research and drug development.[1][2][3] This comparison aims to equip researchers, scientists, and drug development professionals with a structured overview of their structure-activity relationships, receptor binding affinities, and the experimental protocols used to determine these properties.

Introduction to Phenethylamines

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure.[1][2] This chemical backbone consists of a phenyl ring connected to an amino group via a two-carbon chain.[1] Modifications to the phenyl ring, the ethyl sidechain, or the amino group give rise to a vast array of compounds with diverse pharmacological effects.[1] These effects can range from central nervous system stimulation, as seen with amphetamine, to hallucinogenic properties, characteristic of compounds like mescaline and the 2C series of drugs.[1][4] Many of these compounds exert their effects by interacting with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[2][5]

The Focus Compound: this compound

This compound, also known as 1-(2-benzyloxyphenyl)ethanamine, is a phenethylamine derivative characterized by a phenylmethoxy (benzyloxy) group at the ortho position of the phenyl ring. While specific pharmacological data for this compound is not widely available in published literature, its structural features suggest potential interactions with various receptors. The presence of the bulky benzyloxyphenyl group is a key feature that likely influences its binding affinity and selectivity for different biological targets. Research on related compounds with a benzyloxyphenyl pharmacophore has indicated potential for sodium channel modulation, though this was in the context of different molecular scaffolds.

Comparative Pharmacological Data

To provide a comparative context for this compound, this section presents quantitative data for a selection of well-characterized phenethylamines. The data is summarized in tables for ease of comparison, focusing on receptor binding affinities (Ki values in nM), which are a measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher binding affinity.

Serotonin Receptor Binding Affinities (Ki, nM)

Serotonin receptors, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, and 5-HT₂C), are primary targets for many psychedelic phenethylamines.[6][7][8]

Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)5-HT₁A Ki (nM)
2C-B8 - 17002.1 - 14 (ratio)1.4 - 333 (ratio)
2C-ILow potency agonistFull agonistPartial to full agonist
2C-T-2Full agonistFull agonistPartial to full agonist
25D-NBOMeHigh affinityHigh affinityLow potency
25E-NBOMeHigh affinityHigh affinityLow potency
25H-NBOMeHigh affinityLower potency than others in seriesLow potency
25I-NBOHHigh affinityHigh affinityLow potency
Mescaline150 - 12,000Weak to moderateWeak to moderate

Data is compiled from multiple sources and represents a range of reported values. Ratios for 2C-B indicate selectivity over other receptors.[6][7]

Monoamine Transporter Binding Affinities (Ki, nM)

The interaction of phenethylamines with monoamine transporters (Dopamine Transporter - DAT, Serotonin Transporter - SERT, and Norepinephrine Transporter - NET) is crucial for their stimulant and mood-altering effects.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
AmphetamineHigh affinityModerate affinityModerate affinity
MethamphetamineHigh affinityModerate affinityHigh affinity
MDMAModerate affinityHigh affinityModerate affinity
2C-T Drugs> 4000> 4000> 4000

Data represents generalized affinities. Specific values can vary significantly based on experimental conditions.[9]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor binding, it is essential to consider the downstream signaling pathways. The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway for 5-HT₂A receptor activation and a typical experimental workflow for a radioligand binding assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenethylamine Phenethylamine 5-HT2A_Receptor 5-HT₂A Receptor Phenethylamine->5-HT2A_Receptor Binds to G_Protein Gq/11 5-HT2A_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT₂A receptor signaling pathway.

G Prepare_Receptor Prepare Receptor Source (e.g., cell membranes) Incubate Incubate with Radioligand and Test Compound Prepare_Receptor->Incubate Separate Separate Bound and Free Radioligand (e.g., filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (e.g., calculate Ki) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in the comparative analysis: the in vitro radioligand binding assay. This protocol is a generalized representation based on standard practices in the field.[2][4][10][11]

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A receptors).

  • Test compound (e.g., this compound or other phenethylamines).

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of the radioligand and the non-specific binding control.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • For total binding wells, add the radioligand.

    • For non-specific binding wells, add the radioligand and the non-specific binding control.

    • For competition wells, add the radioligand and varying concentrations of the test compound.

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the cell membranes with bound radioligand on the filter.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This comparative guide highlights the diverse pharmacological profiles of phenethylamine derivatives. While a comprehensive analysis of this compound is limited by the current lack of specific experimental data, its structural characteristics suggest it is a candidate for further investigation. The provided data for other phenethylamines, along with the detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers in the field. Future studies focusing on the synthesis and pharmacological characterization of this compound are necessary to fully understand its potential and place it within the broader landscape of phenethylamine research.

References

A Comparative Guide to the Quantification of 1-(2-Phenylmethoxyphenyl)ethanamine and Related Aromatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, from initial development to routine application.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation MethodDevelopment Method Development & Optimization ValidationProtocol Define Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability Define System Suitability Tests Robustness->SystemSuitability RoutineUse Method Implementation for Routine Analysis SystemSuitability->RoutineUse MethodTransfer Method Transfer (if applicable) RoutineUse->MethodTransfer

Caption: General Workflow for Analytical Method Validation.

Comparative Analysis of Analytical Techniques

Both HPLC and GC-MS are powerful techniques for the quantification of aromatic amines. The choice of method often depends on the analyte's volatility, thermal stability, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It offers various detection methods, such as UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and specific, making it ideal for the analysis of volatile and thermally stable compounds. Derivatization is sometimes necessary to improve the volatility and chromatographic behavior of polar analytes like amines.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters for representative HPLC and GC-MS methods for the analysis of phenethylamine derivatives and other aromatic amines. These data provide a benchmark for the expected performance of a newly developed method for 1-(2-Phenylmethoxyphenyl)ethanamine.

Table 1: HPLC Method Performance for Phenethylamine Derivatives

ParameterPerformance CharacteristicReference
Linearity (R²) > 0.998[4]
Accuracy (Recovery) 80 - 110%[4][5]
Precision (RSD) < 15%[5]
LOD 0.006 - 0.050 µg/mL[4]
LOQ 0.012 - 0.100 µg/mL[4]

Table 2: GC-MS Method Performance for Aromatic Amines

ParameterPerformance CharacteristicReference
Linearity (R²) > 0.998[2]
Accuracy (Recovery) 80.1 - 101.1%[6]
Precision (RSD) < 7%[1]
LOD 0.12 - 0.48 µg/L[2]
LOQ 0.40 - 1.60 µg/L[2]

Experimental Protocols

The following are detailed methodologies for representative HPLC and GC-MS analyses of aromatic amines, which can be adapted for this compound.

Protocol 1: HPLC-UV Method for Phenethylamine Derivatives

This protocol is based on a method for the quantification of biogenic amines, including β-phenylethylamine.[4]

1. Chromatographic Conditions:

  • Column: Primesep 200 (150 mm x 3.2 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: Acetonitrile and a buffer solution (e.g., phosphate buffer) in a gradient or isocratic elution. The specific composition and gradient program should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard of the analyte in a suitable solvent (e.g., methanol or mobile phase) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation method will depend on the matrix. For pharmaceutical formulations, simple dilution may be sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

3. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte. Analyze the samples and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-MS Method for Aromatic Amines

This protocol is based on a method for the determination of aromatic amines in water, which can be adapted for other sample matrices.[2]

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-35 MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature to ensure separation of all components.

  • Injector Temperature: 250 - 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

2. Derivatization (if necessary):

  • For some aromatic amines, derivatization with an agent like pentafluoropropionic anhydride may be required to improve volatility and chromatographic performance.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare as described in the HPLC protocol.

  • Working Standard Solutions: Prepare dilutions for the calibration curve in a suitable solvent (e.g., toluene).

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) is commonly used to isolate the analytes from the sample matrix.

4. Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are determined using the same principles as described in the HPLC protocol, but with the GC-MS system.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both HPLC and GC-MS offer viable approaches. The provided data and protocols for structurally related compounds serve as a valuable starting point for method development and validation. A thorough validation process, following ICH guidelines, is essential to ensure the reliability and accuracy of the analytical results.

References

Determining the Enantiomeric Excess of 1-(2-Phenylmethoxyphenyl)ethanamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of two prevalent analytical techniques for determining the enantiomeric excess of the chiral primary amine, 1-(2-Phenylmethoxyphenyl)ethanamine: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

Comparison of Analytical Methods

The choice of analytical method for determining enantiomeric excess often depends on factors such as sample availability, required accuracy, and the presence of other chiral compounds. Below is a summary of the key aspects of Chiral HPLC and NMR Spectroscopy for the analysis of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Derivatizing Agents
Principle Differential interaction of enantiomers with a chiral stationary phase leads to separation.Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum.
Sample Preparation Direct injection of the sample solution.Derivatization reaction required to form diastereomers.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV).NMR spectrometer.
Data Output Chromatogram showing two separated peaks for the enantiomers.NMR spectrum showing distinct signals for the diastereomers.
Calculation of ee Based on the relative peak areas of the two enantiomers.Based on the integration of the signals corresponding to the two diastereomers.
Advantages High sensitivity, excellent resolution for many compounds, direct analysis without derivatization.Provides structural information, can be used for a wide range of compounds, relatively fast data acquisition.
Limitations Requires a specific chiral column for the compound of interest, method development can be time-consuming.Derivatization reaction may not be quantitative and can introduce impurities, lower sensitivity compared to HPLC.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase inject Inject sample onto chiral column prep->inject separate Elute with mobile phase inject->separate detect Detect with UV detector separate->detect chromatogram Obtain chromatogram detect->chromatogram integrate Integrate peak areas chromatogram->integrate calculate Calculate enantiomeric excess integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis react React amine with chiral derivatizing agent dissolve Dissolve diastereomeric product in NMR solvent react->dissolve acquire Acquire 1H or 19F NMR spectrum dissolve->acquire spectrum Obtain NMR spectrum acquire->spectrum integrate Integrate diastereomeric signals spectrum->integrate calculate Calculate enantiomeric excess integrate->calculate

A Comparative Guide to the Serotonin Receptor Cross-Reactivity of 1-(2-Phenylmethoxyphenyl)ethanamine and Related Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the serotonin (5-HT) receptor cross-reactivity profile of 1-(2-phenylmethoxyphenyl)ethanamine and structurally related phenethylamine analogues. The following sections detail the binding affinities at various 5-HT receptor subtypes, outline the experimental methodologies used to determine these interactions, and illustrate the key experimental and biological pathways involved. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug discovery, offering objective data to inform the development of selective serotonergic agents.

Comparative Binding Affinity of Phenethylamine Analogues at Human Serotonin Receptors

The following table summarizes the in vitro binding affinities (Ki, nM) of various phenethylamine derivatives at key human serotonin receptor subtypes implicated in a range of physiological and pathological processes.[1][2] Lower Ki values are indicative of higher binding affinity. Data for this compound is not available in the public domain; however, the data for related substituted phenethylamines provide a valuable framework for predicting its potential serotonergic activity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
Serotonin1.55.03.2
8-OH-DPAT0.915165>10000
Ketanserin1501.150
Phenethylamine>10000>10000>10000
p-Chloro-phenethylamine430025001800
2,5-Dimethoxy-4-iodoamphetamine (DOI)>100002.512.5
2C-O-4 (4-butoxy-2,5-dimethoxyphenethylamine)>10000817

Note: Data is compiled from various sources and experimental conditions may vary.[3][4][5] 8-OH-DPAT is a selective 5-HT1A agonist, while Ketanserin is a potent 5-HT2A antagonist.[3][6]

Experimental Protocols

To ensure reproducibility and accurate interpretation of binding data, detailed experimental protocols are essential. The following are standard methodologies for assessing compound affinity and functional activity at serotonin receptors.

Radioligand Binding Assay Protocol[7][8][9]

This in vitro assay measures the direct interaction of a compound with a specific receptor subtype by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Stably transfected cells expressing the human serotonin receptor subtype of interest (e.g., HEK293-h5-HT2A) are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer

    • A known concentration of a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors).[3]

    • A range of concentrations of the test compound (e.g., this compound).

    • The prepared cell membranes.

  • Non-specific binding is determined in parallel wells containing a high concentration of a known non-radiolabeled ligand (e.g., 10 µM Ketanserin).

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay Protocol[10][11][12][13]

This cell-based functional assay measures the ability of a compound to activate Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C), which leads to an increase in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Cells stably expressing the Gq-coupled serotonin receptor of interest are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

2. Dye Loading:

  • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) in the dark at 37°C for approximately one hour.

3. Compound Addition and Measurement:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the test compound.

  • Various concentrations of the test compound are automatically added to the wells.

  • The fluorescence intensity is monitored in real-time immediately after compound addition to detect changes in intracellular calcium levels.

4. Data Analysis:

  • The change in fluorescence upon compound addition is used to determine the agonist or antagonist activity.

  • For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated.

  • For antagonists, cells are pre-incubated with the test compound before the addition of a known agonist, and the concentration that inhibits 50% of the agonist response (IC50) is determined.

Visualizing the Methodologies and Pathways

To further clarify the experimental and biological processes, the following diagrams have been generated.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([3H]Ketanserin) Radioligand->Incubation Test_Compound Test Compound (e.g., 1-(2-Phenyl...)) Test_Compound->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measure Radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis Serotonin_5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response ER Ca2+ Store Calcium_Influx ↑ Intracellular Ca2+ ER->Calcium_Influx Releases Ca2+ IP3R->Calcium_Influx Opens channel Ligand Serotonin / Agonist Ligand->Receptor Binds to Calcium_Influx->Cellular_Response

References

Comparing the biological activity of (R)- and (S)-enantiomers of 1-(2-Phenylmethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activity of the (R)- and (S)-enantiomers of 1,2-diphenylethylamine (DPEA) reveals significant stereoselectivity in their interaction with the N-methyl-D-aspartate (NMDA) receptor. This guide provides a detailed comparison of their binding affinities, supported by experimental data and protocols, for researchers and professionals in drug development. While the originally requested 1-(2-phenylmethoxyphenyl)ethanamine enantiomers lack sufficient comparative data in publicly available literature, the closely related DPEA enantiomers offer a well-documented case study of stereospecificity in pharmacology.

Quantitative Analysis of NMDA Receptor Binding

The primary biological target identified for the enantiomers of 1,2-diphenylethylamine is the ion channel of the NMDA receptor. Their activity has been quantified through radioligand binding assays, specifically by measuring their ability to inhibit the binding of [3H]MK-801, a well-characterized NMDA receptor channel blocker, to rat brain membranes.[1][2][3]

The (S)-enantiomer of DPEA demonstrates a significantly higher affinity for the NMDA receptor ion channel compared to the (R)-enantiomer.[1] This pronounced stereospecificity is a critical factor in understanding the structure-activity relationship of this class of compounds.

Table 1: NMDA Receptor Binding Affinity of (R)- and (S)-1,2-diphenylethylamine Enantiomers

EnantiomerKi (nM) for [3H]MK-801 Binding InhibitionStereospecificity Ratio ((R)-Ki / (S)-Ki)
(S)-1,2-diphenylethylamine3043
(R)-1,2-diphenylethylamine1300

Data sourced from Berger et al., 2009.[1]

Experimental Protocols

The following is a detailed protocol for the [3H]MK-801 radioligand binding assay used to determine the NMDA receptor affinities of the DPEA enantiomers.

[3H]MK-801 Binding Assay Protocol

This protocol is adapted from methodologies described for measuring ligand activity at the NMDA receptor channel blocking site.[4][5]

1. Preparation of Rat Brain Membranes:

  • Whole rat forebrains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

  • The pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.

  • The final membrane pellet is resuspended in the assay buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).

2. Radioligand Binding Assay:

  • The assay is performed in a final volume of 500 µL in polypropylene tubes.

  • Each tube contains:

    • Rat brain membranes (typically 100-200 µg of protein).
    • [3H]MK-801 (a potent and specific radioligand for the NMDA receptor channel) at a final concentration of 1-5 nM.
    • Varying concentrations of the test compounds ((R)- and (S)-1,2-diphenylethylamine).
    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled channel blocker (e.g., 10 µM unlabeled MK-801).

  • The tubes are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

3. Termination and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition of [3H]MK-801 binding by the test compounds is used to calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

  • The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for [3H]MK-801 Binding Assay

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Rat Forebrain p2 Centrifuge (Low Speed) p1->p2 p3 Centrifuge Supernatant (High Speed) p2->p3 p4 Wash and Resuspend Pellet p3->p4 a1 Incubate Membranes with [3H]MK-801 and DPEA Enantiomers p4->a1 a2 Separate Bound and Unbound Ligand (Rapid Filtration) a1->a2 a3 Wash Filters a2->a3 d1 Quantify Radioactivity (Scintillation Counting) a3->d1 d2 Calculate IC50 and Ki Values d1->d2

Caption: Workflow of the [3H]MK-801 radioligand binding assay.

Signaling Pathway Context: NMDA Receptor Antagonism

nmda_antagonism cluster_receptor NMDA Receptor Ion Channel receptor NMDA Receptor ion_channel Ion Channel (Open) calcium Ca2+ Influx ion_channel->calcium Allows glutamate Glutamate & Glycine (Agonists) glutamate->receptor Binds and Activates dpea (S)-DPEA (Channel Blocker) dpea->ion_channel Blocks cellular_response Downstream Cellular Response calcium->cellular_response

Caption: Mechanism of NMDA receptor antagonism by (S)-DPEA.

References

The Structure-Activity Relationship of 1-(2-Phenylmethoxyphenyl)ethanamine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structural modifications influencing the biological activity of phenethylamine derivatives, providing insights for researchers and drug development professionals.

While direct Structure-Activity Relationship (SAR) studies on 1-(2-phenylmethoxyphenyl)ethanamine analogues are not extensively available in publicly accessible literature, a comprehensive understanding of their potential pharmacological profile can be extrapolated from SAR studies of closely related N-benzyl phenethylamines and other substituted phenethylamine derivatives. These studies provide a robust framework for predicting how structural modifications to the parent scaffold of this compound would likely impact its biological activity, primarily its interaction with serotonin and dopamine receptors.

This guide synthesizes findings from multiple studies on phenethylamine analogues to present a comparative analysis of their structure-activity relationships, offering valuable insights for the design of novel psychoactive or therapeutic agents.

Comparative Biological Activity of Phenethylamine Analogues

The following table summarizes the impact of various structural modifications on the affinity and functional activity of phenethylamine analogues at key monoamine receptors. The data is compiled from studies on N-benzyl phenethylamines and other substituted phenethylamines, providing a predictive SAR landscape for this compound derivatives.

Modification Position Substituent Effect on 5-HT2A Receptor Affinity Effect on 5-HT2C Receptor Affinity Effect on Dopamine Transporter (DAT) Inhibition Reference
N-Substitution NitrogenN-benzylSignificant increaseVariableNot extensively studied[1]
N-(2-hydroxybenzyl)Potent agonist activityHigh selectivity for 5-HT2ANot extensively studied[1]
N-(2-methoxybenzyl)Less active and selectiveLower activityNot extensively studied[1]
Phenyl Ring Substitution 4-positionHalogens (e.g., Br, Cl)Increased affinityIncreased affinityNot extensively studied[1]
4-positionAlkyl groups (e.g., CH3, C2H5)Increased affinityIncreased affinityNot extensively studied[1]
4-positionHydrogen bond donors (e.g., OH, NH2)Decreased affinityDecreased affinityNot extensively studied[1]
Ethylamine Backbone α-carbonMethyl group (Amphetamine)Generally enhances potency and duration of actionEnhances potencyPotent inhibitor[2]
Benzyloxy Ring Substitution (Predicted)Electron-withdrawing groupsMay decrease affinityMay decrease affinityMay decrease affinityInferred
(Predicted)Electron-donating groupsMay increase affinityMay increase affinityMay increase affinityInferred

Experimental Protocols

The data presented in this guide is based on standard pharmacological assays used to characterize the activity of novel compounds at monoamine receptors and transporters.

Receptor Binding Assays
  • Objective: To determine the affinity of a compound for a specific receptor.

  • Methodology: Radioligand binding assays are commonly employed. This involves incubating a radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors) with a preparation of cells or tissues expressing the receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The affinity of the compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Functional Assays
  • Objective: To determine the functional activity of a compound at a receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

  • Methodology: For G-protein coupled receptors like the 5-HT2A receptor, functional activity can be assessed by measuring the production of second messengers, such as inositol phosphates or calcium mobilization, upon receptor activation. The potency of an agonist is typically expressed as the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect.[1]

Dopamine Reuptake Inhibition Assays
  • Objective: To measure the ability of a compound to inhibit the dopamine transporter (DAT).

  • Methodology: These assays typically use cells that express the human dopamine transporter. The inhibition of the uptake of a radiolabeled substrate, such as [3H]dopamine, by the test compound is measured. The concentration of the compound that inhibits 50% of the dopamine uptake is the IC50 value.[2]

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Flowchart cluster_modification Structural Modification cluster_activity Biological Activity Parent_Scaffold This compound N_Sub N-Substitution Parent_Scaffold->N_Sub Modify Phenyl_Sub Phenyl Ring Substitution Parent_Scaffold->Phenyl_Sub Modify Benzyloxy_Sub Benzyloxy Ring Substitution Parent_Scaffold->Benzyloxy_Sub Modify Receptor_Affinity Receptor Affinity (e.g., 5-HT2A, DAT) N_Sub->Receptor_Affinity Phenyl_Sub->Receptor_Affinity Benzyloxy_Sub->Receptor_Affinity Functional_Activity Functional Activity (Agonist/Antagonist) Receptor_Affinity->Functional_Activity Pharmacokinetic_Profile Pharmacokinetic Profile (ADME) Functional_Activity->Pharmacokinetic_Profile Experimental_Workflow Compound_Synthesis Synthesis of Analogues Binding_Assay Receptor Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay Functional Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay Data_Analysis SAR Analysis and Lead Optimization Functional_Assay->Data_Analysis Signaling_Pathway Agonist Phenethylamine Analogue (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor G_Protein Gq/11 Protein Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Benchmarking 1-(2-Phenylmethoxyphenyl)ethanamine: An Analysis of its Performance as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, no specific performance data or established experimental protocols were found for the use of 1-(2-phenylmethoxyphenyl)ethanamine as a chiral resolving agent. This absence of publicly available information prevents a direct comparison of its efficacy against other common resolving agents.

For researchers, scientists, and drug development professionals seeking to resolve racemic mixtures, particularly carboxylic acids, the selection of an appropriate chiral resolving agent is a critical step. The process typically involves the formation of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. The efficiency of a resolving agent is determined by factors such as the yield of the desired enantiomer, the enantiomeric excess (e.e.) achieved, and the ease of recovery of both the resolved enantiomer and the resolving agent itself.

While data on this compound is not available, a comparison of frequently used and well-documented chiral resolving agents can provide a valuable benchmark for performance.

Common Chiral Resolving Agents and Their Performance

The selection of a chiral resolving agent is often empirical, and screening of several candidates is common practice to identify the most effective one for a specific racemic mixture. Below is a comparison of some widely used resolving agents for acidic compounds.

Chiral Resolving AgentRacemic Compound ExampleDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)YieldReference
(S)-(-)-α-Methylbenzylamine (1-Phenylethylamine) Racemic IbuprofenHigh d.e. for the less soluble saltGoodGeneral knowledge
(R)-(+)-1-(1-Naphthyl)ethylamine Racemic Ketoprofen>95% e.e. after crystallizationModerate to GoodGeneral knowledge
Brucine Racemic Mandelic AcidHigh e.e.Often requires multiple recrystallizationsGeneral knowledge
(1R,2R)-(-)-1,2-Diaminocyclohexane Racemic Tartaric AcidHigh d.e.GoodGeneral knowledge

Note: The performance of a resolving agent is highly dependent on the specific substrate, solvent system, and crystallization conditions. The data presented here are illustrative examples based on established chemical literature.

Experimental Protocol: A Generalized Approach to Chiral Resolution by Diastereomeric Salt Formation

The following is a generalized experimental protocol for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent. This protocol would need to be optimized for any specific combination of acid and resolving agent.

1. Salt Formation:

  • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
  • In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine) in the same solvent.
  • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
  • The formation of a precipitate (the diastereomeric salt) may occur immediately or upon cooling.

2. Isolation of the Less Soluble Diastereomeric Salt:

  • If precipitation occurs, cool the mixture in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
  • The filtrate contains the more soluble diastereomeric salt.

3. Recrystallization (Optional but often necessary):

  • To improve the diastereomeric purity, recrystallize the collected salt from a suitable solvent. This step is repeated until a constant melting point or specific rotation is achieved.

4. Liberation of the Enantiomerically Enriched Acid:

  • Suspend the purified diastereomeric salt in water or an appropriate solvent.
  • Add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the amine salt.
  • Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether, dichloromethane).
  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the resolved acid.

5. Recovery of the Chiral Resolving Agent:

  • The aqueous layer from the previous step contains the protonated chiral resolving agent.
  • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.
  • Extract the chiral resolving agent with an organic solvent.
  • Dry the organic layer and concentrate to recover the resolving agent for potential reuse.

6. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved carboxylic acid is typically determined by chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) using a chiral stationary phase, or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Logical Workflow for Chiral Resolution

The process of chiral resolution via diastereomeric salt formation follows a logical sequence of steps, from initial salt formation to the final analysis of the resolved enantiomer.

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_reaction Reaction & Separation cluster_isolation Isolation & Recovery cluster_analysis Analysis Racemic_Mixture Racemic Carboxylic Acid Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in filtrate) Crystallization->More_Soluble_Salt Liberation_Acid Liberation of Enriched Acid Less_Soluble_Salt->Liberation_Acid Resolved_Enantiomer Resolved Enantiomer Liberation_Acid->Resolved_Enantiomer Recovery_Agent Recovery of Resolving Agent Liberation_Acid->Recovery_Agent EE_Determination Enantiomeric Excess Determination (e.g., Chiral HPLC) Resolved_Enantiomer->EE_Determination Recovered_Agent Recovered Agent Recovery_Agent->Recovered_Agent

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 1-(2-Phenylmethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies applicable to the validation of 1-(2-Phenylmethoxyphenyl)ethanamine, a synthetic compound with potential applications in drug development. Due to the absence of direct inter-laboratory validation studies for this specific analyte, this document outlines the common analytical techniques and validation parameters based on established practices for structurally similar phenethylamine derivatives. The information presented here is intended to guide researchers, scientists, and drug development professionals in establishing robust and reproducible analytical methods.

Data Presentation: A Comparative Overview of Analytical Techniques

The validation of an analytical procedure is crucial to ensure its suitability for its intended purpose. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most probable analytical techniques for quantification and identification. The following tables summarize typical performance characteristics that would be evaluated in an inter-laboratory validation study, based on data for related compounds.

Table 1: Comparison of Typical HPLC Method Validation Parameters

Validation ParameterTypical Performance for Phenethylamine DerivativesICH Guideline Recommendation
Linearity (r²) ≥ 0.995[1]A linear relationship should be evaluated across the range of the analytical procedure.[2]
Accuracy (% Recovery) 80-120% of the test concentration[3][4]Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[2]
Precision (RSD%) ≤ 2%The precision should be investigated at the repeatability and intermediate precision levels.[2][5]
Limit of Detection (LOD) 0.005 - 0.050 µg/mL[1]The detection limit should be determined by an appropriate method, such as visual evaluation or signal-to-noise ratio.[5]
Limit of Quantitation (LOQ) 0.010 - 0.100 µg/mL[1]The quantitation limit should be determined and validated with appropriate samples.[5]
Specificity Demonstrated by baseline separation from potential impurities and degradation products.[1]The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

Table 2: Comparison of Typical GC-MS Method Validation Parameters

Validation ParameterTypical Performance for Phenethylamine DerivativesICH Guideline Recommendation
Linearity (r²) ≥ 0.99A minimum of 5 concentrations is recommended for establishing linearity.[2]
Accuracy (% Recovery) 80-120% of the target concentration[3]Accuracy should be reported as percent recovery or the difference between the mean and the accepted true value.[2]
Precision (RSD%) ≤ 5%The standard deviation, relative standard deviation, and confidence interval should be reported.[5]
Limit of Detection (LOD) Dependent on the analyte and instrumentation, often in the low ng/mL range.Should be experimentally verified by the analysis of a suitable number of samples known to be near or at the detection limit.[5]
Limit of Quantitation (LOQ) Dependent on the analyte and instrumentation, typically 2-3 times the LOD.The quantitation limit is a parameter of quantitative assays for low levels of compounds.[5]
Specificity Confirmed by the unique mass spectrum of the analyte and chromatographic separation from isomers.[7]Lack of specificity of one procedure may be compensated by other supporting analytical procedure(s).[5]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are fundamental for the successful transfer and validation of analytical methods between laboratories. Below are representative protocols for HPLC and GC-MS analysis of phenethylamine-like compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

A reliable and accurate HPLC method is essential for the quantification of pharmaceutical compounds.[4] The following is a general protocol that can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 50 mM KH2PO4) and an organic modifier (e.g., acetonitrile or methanol).[8]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[8]

  • Injection Volume: 20 µL.[8]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, likely around 280 nm for similar structures.[8]

  • Sample Preparation: Samples and standards are dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For phenethylamines, derivatization may be necessary to improve thermal stability and chromatographic performance.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 265°C.[3]

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 280°C at 10°C/min, and held for 5 minutes. Isothermal conditions may also be effective for isomer separation.[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C.[3]

  • Quadrupole Temperature: 150°C.[3]

  • Mass Scan Range: 40-550 amu in full scan mode.[3]

  • Derivatization (if required): Acetylation or silylation can be performed to improve the volatility and thermal stability of the analyte. However, some methods aim to avoid this step by using shorter columns to reduce thermal degradation.[9]

Mandatory Visualizations

Logical Workflow for Inter-laboratory Method Validation

The following diagram illustrates the logical workflow for conducting an inter-laboratory validation study, from initial method development to the final validation report.

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Protocol & Sample Preparation cluster_2 Phase 3: Inter-laboratory Study cluster_3 Phase 4: Data Analysis & Reporting MD Method Development (HPLC or GC-MS) MO Method Optimization MD->MO PV Pre-Validation in Originating Lab MO->PV VP Develop Validation Protocol PV->VP SS Prepare & Distribute Standardized Samples VP->SS LA Lab A Analysis SS->LA LB Lab B Analysis SS->LB LC Lab C Analysis SS->LC DC Data Collection & Statistical Analysis LA->DC LB->DC LC->DC VR Validation Report Generation DC->VR

Caption: Workflow for an inter-laboratory validation study.

Signaling Pathway for Analytical Method Selection

This diagram outlines the decision-making process for selecting the appropriate analytical technique for a given analyte.

Analyte Analyte Properties? Volatile Volatile & Thermally Stable? Analyte->Volatile GCMS Select GC-MS Volatile->GCMS Yes Derivatize Derivatization Needed? Volatile->Derivatize No Chromophore Contains Chromophore? HPLC Select HPLC-UV Chromophore->HPLC Yes NoMethod Consider Alternative Method Chromophore->NoMethod No Derivatize->Chromophore No Derivatize->GCMS Yes

Caption: Decision tree for analytical method selection.

References

Comparative Docking Analysis of 1-(2-Phenylmethoxyphenyl)ethanamine Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, specific comparative molecular docking studies on 1-(2-Phenylmethoxyphenyl)ethanamine and its isomers are not publicly available. Therefore, this guide presents a generalized framework and hypothetical data to illustrate the principles and methodologies that would be employed in such a study. The experimental protocols and data tables are based on established practices in computational drug design and molecular docking.

This guide provides a comprehensive overview of the computational approach to compare the binding affinities and interaction patterns of the R- and S-isomers of this compound with a hypothetical protein target. Such studies are crucial in early-stage drug discovery for identifying the more potent stereoisomer.

Quantitative Docking Results

In a typical comparative docking study, the binding energies, inhibition constants, and interacting amino acid residues are calculated and presented in a tabular format for clear comparison. Lower binding energy values indicate a more stable protein-ligand complex.

Table 1: Hypothetical Docking Results of this compound Isomers

IsomerBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen Bond Interactions
(R)-1-(2-Phenylmethoxyphenyl)ethanamine-8.51.2TYR 82, PHE 258, TRP 312, LEU 315TYR 82 (2.8 Å)
(S)-1-(2-Phenylmethoxyphenyl)ethanamine-7.28.5TYR 82, PHE 258, ALA 311-
Reference Inhibitor-9.10.5TYR 82, PHE 258, TRP 312, SER 316TYR 82 (2.7 Å), SER 316 (3.0 Å)

Experimental Protocols

A detailed methodology is essential for the reproducibility of in silico experiments. The following sections outline a standard protocol for a comparative molecular docking study.

Preparation of the Protein Receptor

The three-dimensional structure of the target protein is the starting point for a molecular docking study.

  • Protein Structure Retrieval: The crystal structure of the target protein is downloaded from a repository such as the Protein Data Bank (PDB).

  • Protein Preparation: The raw PDB file is prepared by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges.

    • Repairing any missing residues or atoms using software like Swiss-PdbViewer or the Protein Preparation Wizard in Maestro (Schrödinger).

Ligand Preparation

The chemical structures of the isomers of this compound are prepared for docking.

  • 3D Structure Generation: The 2D structures of the (R)- and (S)-isomers are drawn using chemical drawing software like ChemDraw and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a force field such as MMFF94 to obtain a low-energy conformation.

  • Charge Assignment: Appropriate atomic charges are assigned to the ligand atoms.

Molecular Docking Simulation

Molecular docking simulations are performed to predict the preferred binding orientation and affinity of each isomer to the protein target.

  • Software: A widely used docking program such as AutoDock Vina, Glide, or GOLD is employed.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid box are determined based on the location of the active site, often identified from the position of a co-crystallized ligand in a reference PDB structure.

  • Docking Parameters: The docking simulation is run using specific parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Pose Selection: The resulting binding poses for each isomer are ranked based on their predicted binding energy. The pose with the lowest binding energy is typically selected for further analysis.

Analysis of Docking Results

The final step involves a detailed analysis of the docking results to compare the isomers.

  • Binding Affinity Comparison: The binding energies of the (R)- and (S)-isomers are compared to determine which one forms a more stable complex with the target protein.

  • Interaction Analysis: The protein-ligand interaction patterns are visualized and analyzed using software like PyMOL or Discovery Studio. This includes identifying key amino acid residues involved in hydrophobic interactions, hydrogen bonds, and other non-covalent interactions.

  • Comparative Analysis: The differences in the binding modes and interactions of the two isomers are carefully examined to understand the structural basis for any observed differences in binding affinity.

Visualizations

Diagrams are used to illustrate the workflow of the study and the logical relationships in the comparative analysis.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_processing Processing Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure (PDB) PrepProtein Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProtein Ligands Ligand Structures (Isomers) PrepLigands Prepare Ligands (Energy Minimization) Ligands->PrepLigands Grid Define Grid Box (Active Site) PrepProtein->Grid Dock Molecular Docking (e.g., AutoDock Vina) PrepLigands->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze Compare Compare Isomers Analyze->Compare Comparative_Analysis_Logic cluster_isomers Isomers cluster_docking_results Docking Results cluster_evaluation Evaluation IsomerR (R)-Isomer BindingEnergy Binding Energy IsomerR->BindingEnergy Interactions Molecular Interactions IsomerR->Interactions IsomerS (S)-Isomer IsomerS->BindingEnergy IsomerS->Interactions Potency Predicted Potency BindingEnergy->Potency Interactions->Potency Selection Lead Isomer Selection Potency->Selection

Differentiating Positional Isomers of 1-(Phenylmethoxyphenyl)ethanamine Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of positional isomers is a critical challenge in pharmaceutical development and forensic analysis, as isomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative overview of mass spectrometry-based methods for the differentiation of 1-(2-phenylmethoxyphenyl)ethanamine and its positional isomers (1-(3-phenylmethoxyphenyl)ethanamine and 1-(4-phenylmethoxyphenyl)ethanamine). The methodologies and data presented are based on established principles for the analysis of structurally related phenethylamine derivatives.

Executive Summary

Distinguishing between the ortho-, meta-, and para- isomers of 1-(phenylmethoxyphenyl)ethanamine requires a combination of chromatographic separation and mass spectrometric analysis. While electron ionization mass spectrometry (EI-MS) of the underivatized isomers often yields similar fragmentation patterns, derivatization and tandem mass spectrometry (MS/MS) techniques provide the necessary specificity for unambiguous identification. This guide outlines detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) with derivatization and liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents a comparative analysis of the expected data.

Chromatographic Separation: The First Step in Differentiation

Effective chromatographic separation is paramount for the successful differentiation of positional isomers. Due to their similar physical properties, achieving baseline separation can be challenging.

Gas Chromatography (GC)

GC, particularly when coupled with mass spectrometry, is a powerful tool for isomer analysis. For the target compounds, a non-polar or medium-polarity column is recommended. Isothermal elution conditions have been shown to be more effective than temperature programming for resolving closely related isomers in similar compound classes.[1]

Liquid Chromatography (LC)

Reversed-phase liquid chromatography is the preferred method for the analysis of these relatively polar compounds, especially when using tandem mass spectrometry. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with a modifier like formic acid or ammonium formate typically provides good separation.

Mass Spectrometric Differentiation

GC-MS with Derivatization

Electron ionization mass spectra of the underivatized isomers of 1-(phenylmethoxyphenyl)ethanamine are expected to be very similar, making confident identification difficult.[1] Derivatization of the primary amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), can introduce significant differences in the fragmentation patterns of the isomers.

The derivatization process alters the fragmentation pathways, often leading to the formation of diagnostic ions that are unique to or more abundant for a specific isomer. This is frequently attributed to steric effects or the influence of the substituent position on the stability of fragment ions.[2][3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive technique that can differentiate between the isomers without the need for derivatization.[1][3][4] After chromatographic separation, the protonated molecules ([M+H]+) of each isomer are isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectra often show significant differences in the relative abundances of key fragment ions, allowing for unambiguous identification.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data for the differentiation of the three positional isomers of 1-(phenylmethoxyphenyl)ethanamine.

Table 1: Gas Chromatography-Mass Spectrometry Data of Trifluoroacetylated Derivatives

IsomerRetention Time (min)Key Diagnostic Fragment Ions (m/z) and Relative Abundance (%)
This compound-TFA12.5m/z 282 (100%), m/z 183 (45%), m/z 91 (30%)
1-(3-Phenylmethoxyphenyl)ethanamine-TFA12.8m/z 282 (100%), m/z 183 (75%), m/z 91 (50%)
1-(4-Phenylmethoxyphenyl)ethanamine-TFA13.1m/z 282 (100%), m/z 183 (60%), m/z 91 (85%)

Note: Retention times and relative abundances are illustrative and depend on the specific GC column and conditions.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry Data

IsomerRetention Time (min)Precursor Ion [M+H]+ (m/z)Key Product Ions (m/z) and Relative Abundance (%)
This compound8.2228.1m/z 211.1 (100%), m/z 183.1 (20%), m/z 91.1 (15%)
1-(3-Phenylmethoxyphenyl)ethanamine8.5228.1m/z 211.1 (100%), m/z 183.1 (50%), m/z 91.1 (30%)
1-(4-Phenylmethoxyphenyl)ethanamine8.9228.1m/z 211.1 (100%), m/z 183.1 (35%), m/z 91.1 (60%)

Note: Retention times and relative abundances are illustrative and depend on the specific LC column, mobile phase, and collision energy.

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization
  • Sample Preparation: To 100 µL of a 1 mg/mL solution of the analyte in ethyl acetate, add 50 µL of trifluoroacetic anhydride (TFAA).

  • Derivatization: Cap the vial and heat at 70°C for 20 minutes. After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.

  • GC Conditions:

    • Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

    • Injector: Splitless, 250°C.

    • Oven Program: Isothermal at 220°C for 15 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Dilute the sample to a final concentration of 100 ng/mL in the initial mobile phase.

  • LC Conditions:

    • Column: 100 mm x 2.1 mm, 2.6 µm C18 column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor the fragmentation of the precursor ion m/z 228.1 to the key product ions listed in Table 2. Optimize collision energy for each transition.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Mass Spectrometric Analysis cluster_data Data Analysis Sample Isomer Mixture Derivatization Derivatization (TFAA) for GC-MS Sample->Derivatization GC-MS Path LC Liquid Chromatography Sample->LC LC-MS/MS Path GC Gas Chromatography Derivatization->GC MS Mass Spectrometry (EI) GC->MS MSMS Tandem MS (ESI-CID) LC->MSMS Data Isomer Differentiation based on: - Retention Time - Fragmentation Pattern - Ion Ratios MS->Data MSMS->Data

Caption: Experimental workflow for the differentiation of positional isomers.

fragmentation_pathway cluster_fragments Primary Fragments cluster_isomers Isomer-Specific Abundance Parent [M+H]+ m/z 228.1 Frag1 Loss of NH3 m/z 211.1 Parent->Frag1 Neutral Loss Frag2 Loss of C7H7 m/z 183.1 Parent->Frag2 Benzylic Cleavage Ortho ortho-isomer: High m/z 211.1 Frag1->Ortho Frag3 Tropylium Ion m/z 91.1 Frag2->Frag3 Further Fragmentation Meta meta-isomer: High m/z 183.1 Frag2->Meta Para para-isomer: High m/z 91.1 Frag3->Para

Caption: Proposed fragmentation pathway for 1-(phenylmethoxyphenyl)ethanamine isomers.

Conclusion

The differentiation of this compound and its positional isomers is achievable through the strategic application of chromatography and mass spectrometry. While direct EI-MS analysis of the underivatized compounds is often inconclusive, both GC-MS with derivatization and LC-MS/MS provide the necessary specificity for confident identification. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. For routine screening and high-throughput applications, the speed and sensitivity of LC-MS/MS make it a particularly attractive option. The use of chemometric analysis, such as principal component analysis, can further enhance the ability to classify isomers based on subtle differences in their mass spectra.[5]

References

Safety Operating Guide

Proper Disposal of 1-(2-Phenylmethoxyphenyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 1-(2-Phenylmethoxyphenyl)ethanamine based on available safety data for structurally similar compounds. It is imperative to consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for the exact compound if available.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals, understanding the correct procedures for handling and disposing of compounds like this compound is essential to ensure a safe working environment and compliance with regulatory standards. Based on data from analogous compounds, this compound is anticipated to be a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Therefore, its disposal must be managed with stringent safety measures.

Hazard Profile and Safety Precautions

Structurally similar amine compounds are classified as hazardous, with the primary risks being severe skin and eye damage.[1][2][3] It is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE).

Summary of Hazard Information:

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye DamageH318: Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Before handling the waste, ensure you are wearing the appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

  • All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[2][3]

2. Waste Segregation and Collection:

  • Designate a specific, properly labeled waste container for this compound and any materials contaminated with it.

  • The container should be made of a material compatible with corrosive amines (e.g., high-density polyethylene).

  • The label on the waste container should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., corrosive).

3. Waste Neutralization (if applicable and permitted):

  • Note: Neutralization procedures should only be carried out by trained personnel and in accordance with your institution's approved protocols.

  • For small residual amounts on apparatus, careful neutralization with a weak acid (e.g., citric acid solution) may be possible. This should be done slowly and with cooling, as the reaction can be exothermic.

  • The resulting solution may still require disposal as hazardous waste.

4. Container Management:

  • Keep the waste container tightly closed when not in use.[1][2]

  • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

5. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup.

  • This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

6. Decontamination of Work Area:

  • After completing the waste transfer, decontaminate the work area and any equipment used.

  • Use an appropriate cleaning agent and dispose of any contaminated cleaning materials (e.g., paper towels) in the designated solid hazardous waste container.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Use Designated & Labeled Hazardous Waste Container fume_hood->waste_container transfer_waste Carefully Transfer Waste to Container waste_container->transfer_waste close_container Securely Close Waste Container transfer_waste->close_container storage Store in Designated Hazardous Waste Area close_container->storage ehs_request Request Waste Pickup from EHS storage->ehs_request decontaminate Decontaminate Work Area & Equipment ehs_request->decontaminate end End: Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-(2-Phenylmethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-(2-Phenylmethoxyphenyl)ethanamine. The following information is synthesized from data on structurally analogous compounds and general knowledge of substituted phenethylamines. Researchers must exercise caution and handle this compound as potentially hazardous.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural guidance aims to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

Based on data from similar chemical structures, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be skin corrosion/irritation, serious eye damage/irritation, and potential respiratory irritation. The signal word "Danger" is appropriate based on the hazards of analogous compounds.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye/Face Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.
Skin Chemical-resistant glovesNitrile or neoprene, inspect before use.
Protective clothingLab coat, long-sleeved, fully buttoned.
Respiratory NIOSH/MSHA approved respiratorRequired if working outside a fume hood or if aerosolization is possible.

First Aid and Emergency Procedures

Immediate response is critical in case of accidental exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling, Storage, and Disposal

Proper handling and storage are essential to minimize risks.

Operational Plan: Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Standard operating procedure for handling the compound.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to be released into the environment.

Emergency Response Plan

In the event of an accidental release or exposure, follow this emergency response plan.

Emergency Response for Accidental Exposure

Emergency Response for Accidental Exposure exposure Accidental Exposure Occurs evacuate Evacuate Immediate Area exposure->evacuate notify Notify Lab Supervisor & EHS exposure->notify first_aid Administer First Aid (See Table 2) exposure->first_aid sds Provide SDS of Analog to Medical Personnel first_aid->sds

Caption: Immediate steps to take after accidental exposure.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.